Aminophylline
Description
This compound is a drug combination that contains theophylline and ethylenediamine in a 2:1 ratio. Once in the body, theophylline is released and acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Similar to other theophyllines, this compound is indicated for the treatment of lung diseases such as asthma, chronic bronchitis, and COPD. The majority of this compound medications are discontinued and the remaining medications on the market are in short supply.
This compound is a methylxanthine and derivative of theophylline. This compound relaxes smooth muscles, particularly bronchial muscles. This xanthine most likely exerts its effect by inhibiting cAMP or cGMP phosphodiesterases, thereby increasing levels of the second messenger cAMP or cGMP intracellularly. Other mode of actions include an adenosine antagonistic effect on the activity of CD4 lymphocytes and mediator release from mast cells thereby decreasing lung sensitivity to allergens and other substances that cause inflammation. This compound also acts as a CNS stimulant and exerts a positive chronotropic and inotropic effect on the heart.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1940 and is indicated for airway obstruction and asthma and has 7 investigational indications.
A methylxanthine derivative from tea with diuretic, smooth muscle relaxant, bronchial dilation, cardiac and central nervous system stimulant activities. Mechanistically, theophylline acts as a phosphodiesterase inhibitor, adenosine receptor blocker, and histone deacetylase activator. Theophylline is marketed under several brand names such as Uniphyl and Theochron, and it is indicated mainly for asthma, bronchospasm, and COPD.
A drug combination that contains THEOPHYLLINE and ethylenediamine. It is more soluble in water than theophylline but has similar pharmacologic actions. It's most common use is in bronchial asthma, but it has been investigated for several other applications.
See also: Theophylline (broader).
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione;ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H8N4O2.C2H8N2/c2*1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;3-1-2-4/h2*3H,1-2H3,(H,8,9);1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPFAHBPWDRTLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.C(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883359 | |
| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in alcohol, ether | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White or slightly yellowish granules or powder | |
CAS No. |
317-34-0, 95646-60-9 | |
| Record name | Aminophylline [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000317340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pulmophylline (new) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095646609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminophylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01223 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl-, compd. with 1,2-ethanediamine (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, compd. with 3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminophylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27Y3KJK423 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMINOPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/221 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Navigating the Preclinical Path: A Technical Guide to the Pharmacokinetics and Metabolism of Aminophylline in Laboratory Animal Models
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of aminophylline, a crucial bronchodilator, in key laboratory animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active component, theophylline, in preclinical species is fundamental for the successful development of novel respiratory therapeutics and for the accurate interpretation of toxicological and efficacy studies. This document summarizes quantitative pharmacokinetic data, details experimental methodologies, and visualizes key metabolic and signaling pathways to support researchers in designing and executing robust preclinical investigations.
Pharmacokinetics of this compound/Theophylline
The pharmacokinetic profile of theophylline, the active moiety of this compound, exhibits notable variability across different laboratory animal species. These differences are critical considerations when selecting an appropriate animal model for preclinical studies and for extrapolating data to human clinical scenarios. The following tables summarize key pharmacokinetic parameters of theophylline following this compound or theophylline administration in rats, dogs, and rabbits.
Table 1: Pharmacokinetic Parameters of Theophylline in Rats
| Strain/Sex | Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (L/h/kg) | Bioavailability (F) (%) | Cmax (µg/mL) | Tmax (h) | Reference |
| Sprague-Dawley (Male) | Intraperitoneal (this compound) | 5 | 2.88 | - | - | - | 19.0 (µmol/L) | - | [1] |
| Sprague-Dawley (Male) | Intraperitoneal (this compound) | - | 5.87 | - | - | - | 42.4 (µmol/L) | - | [1] |
| Female | Intraperitoneal (this compound) | 13.33 | 4.62 | - | - | - | - | - |
Note: Some studies report pharmacokinetic parameters for amikacin co-administered with this compound, where this compound influenced the pharmacokinetics of amikacin.[1]
Table 2: Pharmacokinetic Parameters of Theophylline in Dogs
| Breed | Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (mL/kg/min) | Bioavailability (F) (%) | Cmax (µg/mL) | Tmax (h) | Reference |
| Beagle | Intravenous (this compound) | 12.12 | 5.5 | - | - | - | 14.34 | - | [2] |
| Beagle | Intravenous (Theophylline) | 10 | 5.5 | - | - | - | 14.26 | - | [2] |
| Healthy Adult | Intravenous (this compound) | 11 (8.6 as Theophylline) | 8.4 | 0.546 | 0.780 | - | - | - | [3] |
| Healthy Adult | Oral (Extended-Release Theophylline Tablets) | 15.5 | - | - | - | >80 | - | - | [3] |
| Healthy Adult | Oral (Extended-Release Theophylline Capsules) | 15.45 | - | - | - | >80 | - | - | [3] |
| - | Intravenous (this compound) | - | 5.7 | 0.82 | - | - | - | - | [4] |
| - | Oral (this compound Tablets) | - | - | - | - | 91 | - | - | [4] |
Table 3: Pharmacokinetic Parameters of Theophylline in Rabbits
| Strain/Sex | Route of Administration | Dose (mg/kg) | Half-life (t½) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (Cl) (L/h/kg) | Bioavailability (F) (%) | Reference |
| Male | Intravenous (Theophylline) | 12 | - | - | - | - | [5] |
| - | Intravenous (Theophylline) | - | - | - | - | - | [6] |
Metabolism of Theophylline in Laboratory Animals
The biotransformation of theophylline is primarily hepatic and involves cytochrome P450 (CYP) enzymes. The metabolic pathways and the predominant metabolites can differ between species, influencing the drug's clearance and potential for drug-drug interactions.
In rats , theophylline is principally metabolized by the CYP1A subfamily of enzymes.[7] The major metabolic pathway is 8-hydroxylation to form 1,3-dimethyluric acid (1,3-DMU), which accounts for approximately 94% of the total metabolites.[7] N-demethylation to 1-methylxanthine (1-MX) and 3-methylxanthine (3-MX) are minor pathways in this species.[7] A study utilizing a sensitive LC-MS/MS method identified theophylline and its four metabolites (1,3-DMU, 3-MX, 1-MX, and 1-methyluric acid) in rat plasma.[8][9]
In dogs , the primary metabolites of theophylline found in urine are 3-methylxanthine (3-MX) and 1,3-dimethyluric acid (1,3-DMU).
In rabbits , similar to rats, the main metabolic pathway is 8-hydroxylation to 1,3-DMU, constituting about 77% of the metabolites. N-demethylation to 1-MX is a more significant pathway in rabbits compared to rats, accounting for around 20% of the metabolites, while the formation of 3-MX is a minor route.[7] The metabolism of theophylline in rabbits involves multiple forms of cytochrome P450.[7]
Experimental Protocols
Accurate and reproducible pharmacokinetic data rely on well-defined and consistently executed experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Drug Administration
3.1.1. Intravenous (IV) Administration in Dogs A single dose of this compound (e.g., 11 mg/kg, equivalent to 8.6 mg/kg of theophylline) is administered as a bolus over 15 to 30 seconds into the jugular vein via a 16-gauge catheter.[10] Food is typically withheld for 12 hours before and after drug administration.[10]
3.1.2. Oral Gavage Administration in Dogs Oral gavage is a common technique for administering test compounds directly into the stomach. A refined protocol involves habituating the dogs to the procedure to minimize stress and ensure accurate dosing. This may involve sham dosing or positive reinforcement training.[11][12]
3.1.3. Intraperitoneal (IP) Administration in Rats this compound solution (e.g., 5 mg/kg) is administered via the intraperitoneal route.[1] This method allows for rapid absorption into the systemic circulation.
Blood Sample Collection
3.2.1. Serial Blood Sampling in Rats For serial blood sampling, jugular vein cannulation is a reliable method that allows for the collection of multiple blood samples from unanesthetized and unrestrained rats over an extended period.[13] Alternatively, blood can be collected from the tail vein at specified time points.[1][14] To avoid significant hemodynamic effects that could alter pharmacokinetic parameters, the total blood volume collected should be carefully considered.[15]
3.2.2. Blood Sampling in Dogs Blood samples are collected at various time points for up to 36 hours after dosing.[3] Samples are typically drawn from a vein, and plasma is separated by centrifugation and stored frozen until analysis.[3]
Analytical Methodology
3.3.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Theophylline and its Metabolites in Rat Plasma [8]
-
Sample Preparation: A 0.2 mL plasma sample is used.
-
Chromatographic Separation: A Gemini C18 column (50 mm × 4.60 mm, 5 μm) with reversed-phase chromatography is employed.
-
Detection: Electrospray ionization in negative ion multiple reaction monitoring (MRM) mode is used. The transitions monitored are specific for theophylline and its metabolites (1,3-DMU, 3-MX, 1-MX, and 1-MU).
-
Validation: The method is validated for a concentration range of 0.05 to 30 µg/mL for most analytes, with intra- and inter-day precision and accuracy within acceptable limits (RSD < 13%, RE between -8.8% and 9.7%).
3.3.2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for Theophylline in Rabbit Plasma
-
Sample Preparation: Protein precipitation is used to extract theophylline from plasma samples.
-
Chromatography: A C18 column is used with a mobile phase consisting of a mixture of water and acetonitrile.
-
Detection: Theophylline is detected by UV absorbance at a specific wavelength.
-
Internal Standard: An internal standard is used for accurate quantification.
Key Signaling Pathways of Theophylline
Theophylline exerts its pharmacological effects through multiple mechanisms of action, primarily involving the inhibition of phosphodiesterases, antagonism of adenosine receptors, and activation of histone deacetylases.
Phosphodiesterase (PDE) Inhibition
Theophylline is a non-selective inhibitor of phosphodiesterases, enzymes that degrade cyclic adenosine monophosphate (cAMP). By inhibiting PDEs, theophylline increases intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, resulting in smooth muscle relaxation and bronchodilation.
Adenosine Receptor Antagonism
Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3). Adenosine, when bound to its receptors on airway smooth muscle cells, can induce bronchoconstriction. By blocking these receptors, theophylline prevents adenosine-mediated bronchoconstriction.
Histone Deacetylase (HDAC) Activation
At therapeutic concentrations, theophylline can activate histone deacetylase-2 (HDAC2). In inflammatory conditions like asthma, there is an increase in histone acetyltransferase (HAT) activity, leading to the acetylation of histones and the transcription of pro-inflammatory genes. By activating HDAC2, theophylline promotes the deacetylation of histones, thereby suppressing the expression of these inflammatory genes.
References
- 1. Effect of this compound on the pharmacokinetics of amikacin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic studies of theophylline in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline pharmacokinetics and metabolism in rabbits following single and repeated administration of Capsicum fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of theophylline in rabbits and in humans with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Theophylline metabolism by human, rabbit and rat liver microsomes and by purified forms of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. avmajournals.avma.org [avmajournals.avma.org]
- 11. Refining dosing by oral gavage in the dog: A protocol to harmonise welfare - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Refining dosing by oral gavage in the dog: a protocol to harmonise welfare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simple and reliable method for serial sampling of blood from rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of mode of intravenous administration and blood sample collection on rat pharmacokinetic data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lar.fsu.edu [lar.fsu.edu]
A Historical Perspective on the Use of Aminophylline in Respiratory Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, has held a significant position in the therapeutic arsenal for respiratory diseases for over eight decades.[1] Initially lauded for its bronchodilatory effects, its use has evolved with a deeper understanding of its complex mechanisms of action and the advent of more targeted therapies. This technical guide provides a historical perspective on the use of this compound in respiratory research, detailing its mechanisms of action, summarizing key quantitative data from historical clinical trials, and outlining the experimental protocols employed in seminal studies.
Mechanisms of Action: An Evolving Understanding
The therapeutic effects of this compound in respiratory diseases are now understood to be mediated through several distinct molecular pathways. While initially thought to act solely as a bronchodilator, subsequent research has unveiled its anti-inflammatory and other beneficial properties.
Phosphodiesterase (PDE) Inhibition
The earliest recognized mechanism of action for this compound is the non-selective inhibition of phosphodiesterase enzymes, particularly PDE3 and PDE4.[1][2] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. Elevated cAMP levels activate protein kinase A (PKA), which in turn leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1]
Adenosine Receptor Antagonism
This compound also acts as a non-selective antagonist of adenosine receptors, particularly A1 and A2A receptors.[3] Adenosine can induce bronchoconstriction in asthmatic patients. By blocking these receptors, this compound mitigates this effect. However, this mechanism is also associated with some of the drug's adverse effects, such as cardiac arrhythmias and seizures, due to the antagonism of A1 receptors in the heart and central nervous system.[3]
Histone Deacetylase (HDAC) Activation
A more recently discovered mechanism involves the activation of histone deacetylases, particularly HDAC2.[1][4] In inflammatory lung diseases like asthma and COPD, there is an increase in the activity of histone acetyltransferases (HATs), leading to the acetylation of histones and subsequent transcription of inflammatory genes. Corticosteroids exert their anti-inflammatory effects in part by recruiting HDAC2 to repress these genes. In some patients, particularly those with severe asthma or COPD, HDAC2 activity is reduced, leading to corticosteroid resistance. Theophylline, at low concentrations, can restore HDAC2 activity, thereby reducing the expression of inflammatory genes and potentially reversing corticosteroid insensitivity.[1][4][5]
Quantitative Data from Historical Respiratory Research
The following tables summarize quantitative data from key historical studies on the use of this compound in asthma and Chronic Obstructive Pulmonary Disease (COPD).
Table 1: Efficacy of Intravenous this compound in Acute Asthma in Children
| Study (Year) | Patient Population | Intervention | Outcome Measure | Results | Citation |
| Yung et al. (1998) | 163 children with severe acute asthma | IV this compound vs. placebo (in addition to standard therapy) | Spirometry (FEV1), Oxygen Saturation | Greater improvement in spirometry at 6 hours and higher oxygen saturation in the first 30 hours in the this compound group. | [6][7] |
| Mitra et al. (2005) | 380 children (meta-analysis of 7 trials) | IV this compound vs. placebo (in addition to standard therapy) | FEV1 % predicted | Significant improvement in FEV1% predicted at 6-8 hours, 12-18 hours, and 24 hours in the this compound group. | [8][9] |
Table 2: Efficacy of Intravenous this compound in Acute Exacerbations of COPD
| Study (Year) | Patient Population | Intervention | Outcome Measure | Results | Citation |
| Seidenfeld et al. (1997) | 52 men with COPD exacerbations | IV this compound vs. placebo (in addition to standard therapy) | FEV1, Vital Capacity (VC) | No statistically significant difference in FEV1 or VC improvement between the this compound and placebo groups. | [10] |
| Bhattacharyya et al. (2023) | 30 patients with refractory COPD exacerbations | IV this compound infusion vs. historical controls | PaCO2, P/F ratio, Dyspnea score | Significant reduction in PaCO2, improvement in P/F ratio, and improvement in dyspnea severity in the this compound group. | [11][12][13][14] |
Experimental Protocols from Key Studies
While detailed, step-by-step protocols from early historical studies are often not fully documented in publications, the following outlines the general methodologies employed in key clinical trials investigating this compound.
Protocol 1: Randomized Controlled Trial of Intravenous this compound in Severe Acute Asthma in Children (Based on Yung et al., 1998)
-
Objective: To determine the additional benefit of intravenous this compound in children with severe acute asthma already receiving high-dose inhaled salbutamol, inhaled ipratropium, and intravenous steroids.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 163 children admitted to the hospital with severe acute asthma who were unresponsive to initial nebulized salbutamol.
-
Intervention:
-
Loading Dose: An initial intravenous loading dose of this compound (or placebo) was administered. The specific dose was calculated based on whether the child had received a theophylline preparation within the previous 24 hours.
-
Maintenance Infusion: Following the loading dose, a continuous intravenous infusion of this compound (or placebo) was maintained.
-
-
Outcome Measures:
-
Primary: Spirometry (FEV1) measured at baseline and at 6 hours post-intervention.
-
Secondary: Oxygen saturation monitored continuously for the first 30 hours, need for mechanical ventilation.
-
-
Workflow:
Protocol 2: Study of Intravenous this compound in Acute Exacerbations of COPD (Based on Bhattacharyya et al., 2023)
-
Objective: To evaluate the utility and treatment effects of this compound in patients with acute exacerbations of COPD who remained hypercapnic despite standard therapy.
-
Study Design: Prospective, non-randomized cohort study with a historical control group.
-
Patient Population: 30 patients with AECOPD with persistent hypercapnia after 48 hours of standard treatment, including non-invasive ventilation.
-
Intervention:
-
Loading Dose: A slow intravenous loading dose of this compound (6 mg/kg) was administered.
-
Maintenance Infusion: This was followed by a continuous maintenance infusion of 0.5 mg/kg/hour over 24 hours under monitored conditions.
-
-
Outcome Measures:
-
Primary: Length of hospital stay.
-
Secondary: Arterial blood gases (PaCO2, P/F ratio), and dyspnea severity score.
-
-
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Intravenous this compound therapy for asthma. A comparison of two methods of administration in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of this compound on cardiac rhythm in advanced chronic obstructive pulmonary disease: correlation with serum theophylline levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijbcp.com [ijbcp.com]
- 5. Theophylline in the management of asthma: time for reappraisal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised controlled trial of this compound for severe acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rch.org.au [rch.org.au]
- 8. Intravenous this compound for acute severe asthma in children over two years receiving inhaled bronchodilators | Cochrane [cochrane.org]
- 9. Intravenous this compound for acute severe asthma in children over two years receiving inhaled bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravenous this compound in the treatment of acute bronchospastic exacerbations of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound in acute exacerbation of COPD: Utility and treatment effects in hypercapnic respiratory failure (ACUTE): A pilot observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. researchgate.net [researchgate.net]
- 14. This compound in the Treatment of Acute Exacerbation of COPD: Acute Study - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Targets of Aminophylline in Bronchial Smooth Muscle Relaxation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, has been a cornerstone in the management of bronchospastic diseases like asthma and chronic obstructive pulmonary disease (COPD) for decades. Its primary therapeutic effect, bronchodilation, arises from the relaxation of airway smooth muscle. While clinically effective, the precise molecular mechanisms underpinning this action are multifaceted and involve several key intracellular targets. This technical guide provides a comprehensive overview of the principal molecular targets of this compound in bronchial smooth muscle cells, detailing the experimental protocols used to elucidate these interactions and presenting quantitative data for a thorough comparative analysis.
Core Molecular Targets and Signaling Pathways
This compound's bronchodilatory and anti-inflammatory effects are primarily attributed to the actions of its active component, theophylline. Theophylline's influence on bronchial smooth muscle tone is not mediated by a single, exclusive mechanism but rather through the modulation of multiple signaling pathways. The three principal molecular targets identified are:
-
Non-selective inhibition of phosphodiesterases (PDEs)
-
Antagonism of adenosine receptors
-
Activation of histone deacetylases (HDACs)
These primary interactions trigger a cascade of downstream events, including the modulation of intracellular cyclic nucleotide levels, protein kinase activity, and calcium homeostasis, all of which culminate in the relaxation of the bronchial smooth muscle.
Phosphodiesterase (PDE) Inhibition
The most well-established mechanism of action for theophylline is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs).[1] PDEs are a superfamily of enzymes responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] By inhibiting PDEs, theophylline increases the intracellular concentrations of cAMP and cGMP, leading to the activation of downstream signaling pathways that promote smooth muscle relaxation.[1]
In human airway smooth muscle, the most relevant PDE isoforms are PDE3 and PDE4, which primarily hydrolyze cAMP.[3][4] Theophylline inhibits these isoforms, leading to an accumulation of cAMP.
Signaling Pathway: PDE Inhibition
References
- 1. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Aminophylline's Effect on Intracellular Cyclic AMP (cAMP) Levels: A Technical Guide
Executive Summary
Aminophylline, a 2:1 complex of theophylline and ethylenediamine, is a clinically significant methylxanthine drug primarily used for its bronchodilatory effects in managing respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic actions are mediated by theophylline, which modulates intracellular signaling pathways.[3][4] The primary mechanism underpinning its physiological effects is the elevation of intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.[5][6] This guide provides an in-depth technical overview of the dual molecular mechanisms by which this compound increases cAMP levels, presents quantitative data from key studies, and details a representative experimental protocol for measuring these effects.
Core Mechanisms of Action
Theophylline, the active component of this compound, elevates intracellular cAMP concentrations through two distinct and synergistic mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][3][5]
Mechanism 1: Phosphodiesterase (PDE) Inhibition
Cyclic AMP is synthesized from ATP by the enzyme adenylyl cyclase and is subsequently degraded to the inactive metabolite AMP by a family of enzymes known as phosphodiesterases (PDEs).[7] Theophylline acts as a competitive, non-selective inhibitor of PDE isoenzymes, particularly PDE3 and PDE4, which are prevalent in airway smooth muscle and immune cells.[1][3][8]
By inhibiting PDE activity, theophylline prevents the breakdown of cAMP.[6][7] This leads to the accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA).[2] The activation of the cAMP/PKA pathway in bronchial smooth muscle cells ultimately results in muscle relaxation and bronchodilation.[1][3]
Mechanism 2: Adenosine Receptor Antagonism
Adenosine is an endogenous nucleoside that modulates various physiological processes by binding to G-protein-coupled receptors.[5] The A1 adenosine receptor subtype is coupled to an inhibitory G-protein (Gi).[9] When adenosine binds to the A1 receptor, the activated Gi protein inhibits adenylyl cyclase, thereby suppressing the rate of cAMP synthesis.[9]
Theophylline is a non-selective adenosine receptor antagonist.[2][3] By competitively blocking the A1 receptor, theophylline prevents adenosine from exerting its inhibitory effect on adenylyl cyclase.[5][10] This "removal of the brake" on cAMP production leads to a net increase in its intracellular concentration, complementing the effects of PDE inhibition.
Quantitative Data on cAMP Modulation
The following table summarizes quantitative findings from a study investigating the dose-dependent effects of theophylline on intracellular cAMP levels in bovine tracheal smooth muscle cells (BTSMC). This data provides a clear illustration of the drug's efficacy in modulating this key signaling pathway.
| Cell Type | Drug Concentration (μM) | Baseline cAMP (fmol/well) | Post-Treatment cAMP (fmol/well) | Fold Increase (Approx.) | Reference |
| Bovine Tracheal Smooth Muscle Cells | 1 | 86 ± 11 | 124 ± 13 | 1.4x | [11] |
| Bovine Tracheal Smooth Muscle Cells | 10 | 86 ± 11 | 440 ± 65 | 5.1x | [11] |
| Bovine Tracheal Smooth Muscle Cells | 100 | 86 ± 11 | 561 ± 76 | 6.5x | [11] |
Data presented as mean ± standard deviation.
Experimental Protocol: Measurement of Intracellular cAMP
This section outlines a generalized protocol for quantifying changes in intracellular cAMP levels in a cell-based assay following treatment with this compound. The method is based on a competitive immunoassay format, widely available in commercial kits (e.g., HTRF, ELISA, Luminescence-based).[12][13]
Materials and Reagents
-
Cell line of interest (e.g., Human Airway Smooth Muscle cells, HEK293)
-
Appropriate cell culture medium and supplements
-
White, opaque 96-well cell culture plates
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Commercial cAMP assay kit (containing cell lysis buffer, labeled cAMP conjugate, detection antibody, and substrate)
-
cAMP standards for standard curve generation
-
Multichannel pipette
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
Step-by-Step Procedure
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and culture overnight to allow for adherence.[12]
-
Drug Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer or medium to achieve the final desired concentrations.
-
Cell Treatment: Remove culture medium from the cells. Add the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate at 37°C for a specified duration (e.g., 15-30 minutes) to stimulate changes in cAMP levels.[12]
-
Cell Lysis: Add the kit-specific cell lysis buffer to each well to stop the reaction and release intracellular cAMP.
-
cAMP Detection: Add the detection reagents, including the labeled cAMP conjugate and the specific antibody, to each well according to the manufacturer's instructions.[13]
-
Signal Development: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes) to allow the competitive binding reaction to reach equilibrium.
-
Data Acquisition: Measure the signal (e.g., luminescence) using a compatible plate reader. The signal generated is typically inversely proportional to the amount of intracellular cAMP.[12]
-
Data Analysis: Generate a standard curve using the readings from the cAMP standards. Use the regression equation from the standard curve to calculate the absolute cAMP concentration in each experimental well.
Conclusion
This compound elevates intracellular cAMP levels through a robust, dual-action mechanism involving both the inhibition of cAMP-degrading phosphodiesterase enzymes and the antagonism of A1 adenosine receptors that otherwise suppress cAMP synthesis. Quantitative studies confirm a significant, dose-dependent increase in cAMP following treatment. The experimental protocols provided herein offer a standardized framework for researchers to investigate and quantify the effects of this compound and other methylxanthines on this critical second messenger pathway, facilitating further research and development in respiratory and cardiovascular pharmacology.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Theophylline stimulates cAMP-mediated signaling associated with growth regulation in human cells from pulmonary adenocarcinoma and small airway epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpnotebook.com [gpnotebook.com]
- 8. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Adenosine - Wikipedia [en.wikipedia.org]
- 10. EFFECTS OF THEOPHYLLINE AND DIBUTYRYL-cAMP ON ADENOSINE RECEPTORS AND HEART RATE IN CULTURED CARDIOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Theophylline and cAMP inhibit lysophosphatidic acid-induced hyperresponsiveness of bovine tracheal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Foundational Anti-inflammatory Properties of Aminophylline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational research concerning the anti-inflammatory properties of aminophylline. While traditionally recognized for its bronchodilator effects in treating respiratory diseases like asthma and COPD, a significant body of evidence reveals its potent immunomodulatory and anti-inflammatory activities.[1][2][3] this compound, a 2:1 complex of theophylline and ethylenediamine, owes its pharmacological effects primarily to theophylline.[1][4][5] This document details the core molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, and provides methodologies for foundational experiments, serving as a critical resource for professionals in the field.
Core Anti-inflammatory Mechanisms of Action
Theophylline, the active component of this compound, exerts its anti-inflammatory effects through several distinct molecular pathways. These mechanisms often occur at concentrations lower than those required for significant bronchodilation and are independent of its bronchodilator action.[6]
One of the primary mechanisms is the non-selective inhibition of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[3][7] These enzymes are responsible for the degradation of intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDEs, theophylline increases the intracellular concentrations of these second messengers. Elevated cAMP levels, in particular, activate Protein Kinase A (PKA), which leads to the suppression of inflammatory cell function, including the inhibition of mediator release from mast cells, eosinophils, and alveolar macrophages.[2][8][9] This action reduces the release of pro-inflammatory cytokines like TNF-alpha and leukotrienes.[2]
Theophylline acts as a non-selective antagonist at adenosine receptors, particularly A1, A2, and A3.[7][8] Adenosine is known to have pro-inflammatory effects in certain contexts, such as promoting bronchoconstriction and mediator release.[7][10] By blocking these receptors, theophylline can prevent adenosine-mediated inflammation, contributing to its overall anti-inflammatory profile.[2] However, this antagonism is also linked to some of the drug's side effects, such as cardiac arrhythmias and seizures.[8]
A distinct and crucial anti-inflammatory mechanism of theophylline is the activation of histone deacetylases (HDACs), specifically HDAC2.[11] In inflammatory conditions, particularly those characterized by oxidative stress like COPD, HDAC activity is reduced.[8][12] This reduction leads to increased histone acetylation, which promotes the transcription of inflammatory genes. Theophylline, at therapeutic concentrations, can restore HDAC activity.[8] This action enhances the anti-inflammatory effects of corticosteroids, which recruit HDACs to suppress the expression of inflammatory genes, thereby reversing steroid resistance observed in diseases like COPD.[13][12]
Theophylline has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14][15][16] The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[14] By stabilizing IκBα, theophylline blocks the nuclear translocation of the active NF-κB subunits (p50-p65), thereby suppressing the transcription of target inflammatory genes.[14][17]
Quantitative Evidence of Anti-inflammatory Effects
The anti-inflammatory activity of this compound has been quantified in various experimental models, from in vitro cell cultures to animal and human studies. The following tables summarize key findings.
Table 1: In Vitro and Biochemical Data
| Parameter | Model/System | Concentration/Dose | Result | Reference |
|---|---|---|---|---|
| PDE Inhibition | Non-selective | IC50: 0.12 mM | Inhibits cAMP/cGMP breakdown | [18] |
| ROS Production | BAL cells from guinea pigs | ≥20 µg/mL | Concentration-dependent inhibition | [19] |
| Endothelial Permeability | LPS-treated HUVECs | 1 mM | Significantly reduced permeability | [20] |
| HDAC Activity | COPD Alveolar Macrophages | Therapeutic concentrations | Sixfold increase in activity | [13] |
| NF-κB Activation | Human pulmonary epithelial cells | Therapeutic concentrations | Suppression of NF-κB-p65 nuclear translocation |[14] |
Table 2: Data from Animal Models
| Animal Model | Condition | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| New Zealand Rabbits | ARDS (Saline Lavage) | 1 mg/kg IV this compound | Decreased levels of TNFα, IL-1β, IL-6, IL-8, IL-13, IL-18; Reduced lung edema and oxidative damage. | [21][22] |
| Ovalbumin-sensitized Guinea Pigs | Allergic Asthma | Repeated inhalation (25 mg/mL) | Suppressed eosinophil infiltration in BAL fluid and lung tissue; Suppressed airway hypersensitivity to ACh. | [19][23] |
| Rats | Carrageenin-induced paw edema | Oral administration | Demonstrated dose-dependent antiedemic activity. |[24] |
Table 3: Data from Clinical Studies
| Study Population | Condition | Treatment | Key Findings | Reference |
|---|---|---|---|---|
| Critically Ill Children | Various | This compound therapy (24h) | Significant decrease in IL-6 and IL-10 levels in patients with elevated CRP. | [6] |
| Patients with Acute Asthma | Acute Exacerbation | IV this compound infusion | Significant decrease in serum Eosinophil Cationic Protein (ECP), histamine, and serotonin. | [25] |
| COVID-19 Patients | ARDS | Loading dose: 240-480 mg Maintenance: 720-960 mg | Did not significantly improve inflammatory parameters (CRP, IL-6, NLR). Lymphocyte count decreased. |[26][27] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.
This protocol is based on studies investigating this compound's effect on acute lung injury.[21][22]
Objective: To evaluate the anti-inflammatory effect of this compound in an animal model of Acute Respiratory Distress Syndrome (ARDS).
Materials:
-
New Zealand white rabbits
-
Anesthesia and ventilation equipment
-
Normal saline (0.9% NaCl), warmed to 37°C
-
This compound solution for intravenous injection (1 mg/kg)
-
Materials for bronchoalveolar lavage (BAL) and lung tissue harvesting
-
ELISA kits for cytokine measurement (TNFα, IL-1β, IL-6, etc.)
-
Reagents for oxidative stress marker analysis (TBARS, 3-NT)
Methodology:
-
Animal Preparation: Anesthetize rabbits and establish mechanical ventilation. Insert catheters for drug administration and blood sampling.
-
ARDS Induction: Induce lung injury by repeated lung lavage with warmed normal saline until a target PaO₂/FiO₂ ratio (e.g., < 26.7 kPa) is achieved, confirming ARDS.
-
Grouping: Randomly divide animals into groups: (1) Healthy Ventilated Control, (2) ARDS (untreated), (3) ARDS + this compound (1 mg/kg IV).
-
Treatment: Administer a single intravenous dose of this compound to the treatment group.
-
Monitoring: Ventilate all animals for a set period (e.g., 4 hours), regularly recording respiratory parameters (lung compliance, airway resistance, blood gases).
-
Sample Collection: At the end of the experiment, euthanize the animals. Perform a post-mortem BAL to collect airway fluid. Harvest lung tissue for analysis.
-
Analysis:
-
Measure lung wet/dry ratio to quantify pulmonary edema.
-
Use ELISA to measure concentrations of pro-inflammatory cytokines (TNFα, IL-1β, IL-6, IL-8) in lung tissue homogenates and BAL fluid.
-
Assess markers of oxidative damage (e.g., TBARS, 3-nitrotyrosine) in lung tissue.
-
This protocol is adapted from studies examining the molecular mechanism of theophylline on the NF-κB pathway.[14]
Objective: To determine if this compound (theophylline) inhibits TNF-α-induced NF-κB activation in vitro.
Materials:
-
Human pulmonary epithelial cell line (e.g., A549)
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Recombinant human TNF-α
-
Theophylline solution
-
Nuclear and cytoplasmic protein extraction kits
-
Reagents for Western blotting: primary antibodies (anti-NF-κB p65, anti-IκBα, anti-lamin B), secondary HRP-conjugated antibodies, ECL substrate.
-
SDS-PAGE equipment
Methodology:
-
Cell Culture: Culture A549 cells to approximately 80% confluency in standard conditions.
-
Pre-treatment: Pre-treat cells with varying concentrations of theophylline for a specified time (e.g., 1-2 hours). Include a vehicle-only control.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.
-
Protein Extraction:
-
Cytoplasmic Extracts: Harvest cells and perform cytoplasmic protein extraction according to the kit manufacturer's protocol. This fraction will be used to analyze IκBα levels.
-
Nuclear Extracts: Following cytoplasmic extraction, proceed to extract nuclear proteins from the remaining pellet. This fraction will be used to analyze the translocation of NF-κB p65.
-
-
Western Blotting:
-
Quantify protein concentrations in all extracts.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Probe one set of membranes (cytoplasmic extracts) with an anti-IκBα antibody to assess its degradation.
-
Probe a second set of membranes (nuclear extracts) with an anti-NF-κB p65 antibody to assess its translocation. Use an antibody against a nuclear protein like Lamin B as a loading control.
-
Incubate with appropriate secondary antibodies and visualize bands using an ECL detection system.
-
-
Analysis: Compare the band intensities between different treatment groups. Inhibition of NF-κB activation is indicated by the preservation of IκBα in the cytoplasm and a reduction of NF-κB p65 in the nucleus in theophylline-treated, TNF-α-stimulated cells compared to cells stimulated with TNF-α alone.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. derangedphysiology.com [derangedphysiology.com]
- 6. A Prospective Assessment of the Effect of this compound Therapy on Urine Output and Inflammation in Critically Ill Children - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of theophylline and selective phosphodiesterase inhibitors [jstage.jst.go.jp]
- 10. Adenosine receptors: therapeutic aspects for inflammatory and immune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Theophylline inhibits NF-kappa B activation and I kappa B alpha degradation in human pulmonary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Theophylline inhibits NF-kappaB activation in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. tandfonline.com [tandfonline.com]
- 20. This compound modulates the permeability of endothelial cells via the Slit2-Robo4 pathway in lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-inflammatory activity of non-selective PDE inhibitor this compound on the lung tissue and respiratory parameters in animal model of ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Effects of inhaled this compound on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ebm-journal.org [ebm-journal.org]
- 25. Aminophilline suppress the release of chemical mediators in treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 27. Evaluation of the effect of this compound on inflammatory parameters in COVID-19 patients with acute respiratory distress syndrome | Pharmacy Education [pharmacyeducation.fip.org]
Methodological & Application
Application Note: Protocol for Preparing Stable Aminophylline Solutions for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the preparation of stable aminophylline solutions intended for use in animal research. It includes detailed methodologies for preparing solutions for various administration routes, information on stability and storage, and quantitative data to ensure accurate and reproducible results. Additionally, it outlines this compound's mechanism of action with a corresponding signaling pathway diagram and provides a visual workflow for solution preparation.
Introduction
This compound is a 2:1 complex of theophylline and ethylenediamine; the ethylenediamine component enhances the aqueous solubility of theophylline.[1][2] It is primarily used as a bronchodilator in both clinical and research settings to treat respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[3][4] In animal studies, this compound is a valuable tool for investigating respiratory pharmacology, cardiac function, and central nervous system stimulation.[5] The stability of this compound solutions is critical for obtaining reliable experimental outcomes. These solutions are susceptible to degradation from factors such as pH, light, temperature, and atmospheric carbon dioxide.[1][6][7][8] This protocol details the necessary steps to prepare stable this compound solutions for parenteral and oral administration in animal models.
Mechanism of Action
This compound's therapeutic effects are primarily attributed to theophylline. After administration, theophylline exerts its effects through several mechanisms:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline blocks PDE enzymes (primarily types III and IV), which are responsible for breaking down cyclic adenosine monophosphate (cAMP).[3][4] The resulting increase in intracellular cAMP levels leads to the relaxation of smooth muscles, especially in the bronchial airways, causing bronchodilation.[9][10]
-
Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors (A1 and A2).[4][9] By blocking these receptors, it prevents adenosine-mediated bronchoconstriction.[3]
-
Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which may contribute to its anti-inflammatory effects.[4][11]
These actions collectively result in bronchodilation, reduced airway inflammation, and stimulation of the central nervous and cardiac systems.[10]
Figure 1: Simplified signaling pathway of this compound.
Physicochemical Properties and Stability Data
The stability of this compound is influenced by its formulation and storage conditions. Key quantitative data regarding its solubility and stability are summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| Water | Freely soluble[7]; 50 mg/mL[1]; 6.25 mg/mL[2] | Solubility is enhanced by ethylenediamine. Solutions may become cloudy upon CO2 absorption.[7] |
| Ethanol | Insoluble or slightly soluble[7][10][12] | Not a recommended solvent. |
| Ether | Insoluble[1][10][12] | Not a recommended solvent. |
| DMSO | 14.29 mg/mL[2] | Use of newly opened DMSO is recommended.[2] |
Table 2: Stability of this compound Solutions
| Condition | Vehicle/Solvent | Concentration | Stability Data |
|---|---|---|---|
| Temperature & Light | Aqueous solutions | Not specified | Degradation increases with temperature and exposure to sunlight.[6][13] |
| pH | Aqueous solutions | Not specified | Solutions are alkaline (pH 8.0-9.5).[14] Stability is poor at pH < 8.[8] A pH of 8.6-9.0 is suggested for optimal stability.[15] |
| Storage (Refrigerated) | Bacteriostatic water for injection | 5 mg/mL | Stable for at least 90 days at 4°C in plastic syringes.[13] |
| 1:1 Ora Sweet:Ora Plus | 3 mg/mL | Stable for up to 90 days at 4°C.[13] | |
| 1:1 Ora Sweet:Ora Plus | 21 mg/mL | Unstable; failed to maintain 90% concentration at 4°C.[13] | |
| Storage (Room Temp) | Various IV fluids (e.g., Normal Saline, Ringer's) | 1 g/L | Stable for 2 days at 27±3°C.[6] |
| IV fluids with dextrose | 1 g/L | A yellow tinge may appear after 2 days.[6][13] | |
| Parenteral Nutrition (PN) solutions | 0.25-1.50 mg/mL | Stable for 24 hours.[16] | |
| Bacteriostatic water for injection | 5 mg/mL | Stable for at least 90 days at 22°C in plastic syringes.[13] |
| | 1:1 Ora Sweet:Ora Plus | 3 mg/mL & 21 mg/mL | Stable for up to 90 days at 25°C.[13] |
Experimental Protocols
General Considerations for Stability
-
Carbon Dioxide (CO₂): Upon exposure to air, this compound solutions can absorb CO₂, causing the liberation of free theophylline, which is less soluble and may precipitate.[1][7] All solutions should be prepared using CO₂-free water and stored in tightly sealed containers.[7][15]
-
Light: this compound is sensitive to light.[1][7] Protect solutions from light by using amber vials or by wrapping containers in foil.
-
pH: The solution's pH should be maintained in the alkaline range (ideally 8.6-9.0) to ensure stability.[14][15]
-
Materials: Use glass or polypropylene containers. Avoid contact with metals.[1]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound for Dogs and Cats [petplace.com]
- 6. Stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.who.int [cdn.who.int]
- 8. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound, anhydrous, 98% | Fisher Scientific [fishersci.ca]
- 13. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 14. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 15. US4073907A - Stabilized this compound solution and process therefor - Google Patents [patents.google.com]
- 16. Stability of this compound injection in three parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Aminophylline in Human Plasma by High-Performance Liquid Chromatography (HPLC)
Introduction
Aminophylline is a complex of theophylline and ethylenediamine, widely used as a bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Theophylline, the active component, has a narrow therapeutic index, typically between 10 and 20 µg/mL in adults.[2] Concentrations below this range may not be effective, while higher concentrations can lead to significant toxicity, including nausea, headache, cardiac arrhythmias, and seizures.[3] Therefore, therapeutic drug monitoring (TDM) of theophylline concentrations in plasma is crucial to ensure efficacy and prevent adverse effects.[2][4][5] This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of this compound (measured as theophylline) in human plasma. This method is suitable for pharmacokinetic studies and routine therapeutic drug monitoring.
Materials and Methods
1. Instrumentation
A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven was used. Data acquisition and processing were performed using a compatible chromatography data system.
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Detector: UV-Vis Detector
-
Column: C18 reversed-phase column (e.g., InertSustain C18, 5 µm, 4.6 x 150 mm)[2][3]
-
Software: OpenLab CDS or equivalent
2. Chemicals and Reagents
-
This compound reference standard (USP grade)
-
Theophylline reference standard (for quality controls)
-
Internal Standard (IS), e.g., Hydrochlorothiazide or another suitable compound not co-administered with this compound.[4]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)
-
Ortho-phosphoric acid (Analytical grade)
-
Human plasma (drug-free)
-
Ultrapure water
3. Chromatographic Conditions
-
Mobile Phase: A mixture of 50 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with phosphoric acid) and acetonitrile. A gradient or isocratic elution can be used. For this protocol, an isocratic elution with a ratio of 85:15 (v/v) buffer to acetonitrile is proposed.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 272 nm[4]
-
Injection Volume: 20 µL
-
Run Time: Approximately 10 minutes
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (50 mM KH₂PO₄ Buffer, pH 4.0):
-
Dissolve 6.8 g of KH₂PO₄ in 1 L of ultrapure water.
-
Adjust the pH to 4.0 using ortho-phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Prepare the final mobile phase by mixing the buffer and acetonitrile in the desired ratio (e.g., 85:15 v/v). Degas the mobile phase before use.
-
-
Standard Stock Solution Preparation (1 mg/mL of Theophylline):
-
Accurately weigh 10 mg of theophylline reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This will be the primary stock solution.
-
-
Internal Standard (IS) Stock Solution Preparation (1 mg/mL):
-
Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the theophylline stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Thawing: Thaw the plasma samples, calibration standards, and quality control samples at room temperature. Vortex for 30 seconds to ensure homogeneity.[1]
-
Aliquoting: Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Adding Internal Standard: Add 20 µL of the IS working solution (e.g., 250 µg/mL) to each tube, except for the blank plasma sample.
-
Protein Precipitation: Add 760 µL of a precipitating agent (e.g., 2% zinc sulfate solution or acetonitrile) to the tube.[1]
-
Vortexing: Vortex the mixture for 1.5 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the clear supernatant to an HPLC vial for analysis.
Protocol 3: Calibration Curve and Quality Control Samples
-
Calibration Standards: Prepare calibration standards by spiking 200 µL of drug-free human plasma with the appropriate working standard solutions to obtain final concentrations of 0.5, 1, 2.5, 5, 10, and 20 µg/mL of theophylline.
-
Quality Control (QC) Samples: Prepare QC samples at three concentration levels: low (1.5 µg/mL), medium (7.5 µg/mL), and high (15 µg/mL) in the same manner as the calibration standards.
-
Process the calibration standards and QC samples alongside the unknown plasma samples using the sample preparation protocol described above.
Data Presentation
The performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data for method validation.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2 | 1.2 |
| Theoretical Plates | > 2000 | > 3000 |
| Retention Time (Theophylline) | - | ~4.2 min[2] |
| Retention Time (IS) | - | Varies |
Table 2: Linearity and Range
| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r²) | Linear Regression Equation |
| Theophylline | 0.5 - 20 | > 0.999 | y = mx + c |
Table 3: Precision and Accuracy
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 1.5 | < 5% | < 5% | 95 - 105% |
| Medium QC | 7.5 | < 5% | < 5% | 95 - 105% |
| High QC | 15 | < 5% | < 5% | 95 - 105% |
Table 4: Recovery
| QC Level | Concentration (µg/mL) | Recovery (%) |
| Low QC | 1.5 | > 90% |
| Medium QC | 7.5 | > 90% |
| High QC | 15 | > 90% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Concentration (µg/mL) |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.5 µg/mL |
Visualizations
Caption: Overall experimental workflow for this compound quantification in plasma.
Caption: Detailed workflow of the plasma sample preparation protocol.
Caption: Logical relationship of HPLC method validation parameters.
References
Application Notes and Protocols for Studying Bronchodilation with Aminophylline in Guinea Pig Models of Bronchoconstriction
Introduction
Aminophylline is a complex of theophylline and ethylenediamine that functions as a bronchodilator.[1] Its primary application in respiratory research, particularly in guinea pig models of asthma and airway hyperreactivity, is to reverse or prevent bronchoconstriction. The user's initial query about inducing bronchoconstriction with this compound is inconsistent with its known pharmacological action. This compound's mechanism involves relaxing the smooth muscle of the bronchial airways.[2][3] Therefore, these application notes provide protocols for inducing bronchoconstriction in guinea pigs using standard bronchoconstrictor agents and then detail the use of this compound to study its bronchodilatory effects.
The guinea pig is a well-established animal model for asthma research due to the anatomical and physiological similarities of its airways to humans.[4] Notably, allergen-induced bronchospasm in both humans and guinea pigs is primarily mediated by histamine and leukotrienes.[4]
Mechanism of Action: this compound as a Bronchodilator
This compound exerts its bronchodilatory effects through the action of its active component, theophylline. The primary mechanisms include:
-
Inhibition of Phosphodiesterase (PDE): Theophylline non-selectively inhibits PDE isoenzymes (primarily PDE3 and PDE4), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][5] Elevated cAMP levels in airway smooth muscle cells activate protein kinase A, which in turn leads to the relaxation of these muscles and subsequent bronchodilation.[3]
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine A1 and A2 receptors.[3][5] Adenosine can induce bronchoconstriction in asthmatic subjects, so blocking its receptors contributes to the bronchodilatory effect of this compound.[2][3]
Experimental Protocols
Protocol 1: Induction of Bronchoconstriction with Histamine and Reversal by this compound
This protocol outlines the induction of bronchoconstriction using histamine aerosol and the subsequent administration of this compound to assess its bronchodilatory capacity.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Histamine dihydrochloride solution (1% in saline)[6]
-
This compound solution for injection (intravenous or intraperitoneal)
-
Saline solution (0.9% NaCl)
-
Whole-body plethysmograph for conscious animals or a ventilation setup for anesthetized animals to measure airway resistance.
-
Nebulizer
-
Animal scale
Procedure:
-
Animal Acclimatization: Acclimatize guinea pigs to the experimental conditions for at least one week.
-
Baseline Measurement: Place the guinea pig in the whole-body plethysmograph and record baseline respiratory parameters for 10-15 minutes.
-
Histamine Challenge:
-
Prepare a 1% histamine solution in sterile saline.
-
Expose the guinea pig to an aerosol of the histamine solution using a nebulizer connected to the plethysmograph chamber.[6]
-
Monitor for signs of bronchoconstriction, such as increased respiratory rate, labored breathing (dyspnea), and convulsions.[6] Objective measurements will show an increase in airway resistance.
-
The challenge is typically continued until a clear bronchoconstrictive response is observed.
-
-
This compound Administration:
-
Post-Treatment Monitoring: Continuously record respiratory parameters to measure the reversal of bronchoconstriction. Monitor the time to onset and the duration of the bronchodilatory effect.
-
Control Group: A control group should receive a saline injection instead of this compound to account for the natural resolution of histamine-induced bronchoconstriction.
Protocol 2: this compound's Effect on Acetylcholine-Induced Bronchoconstriction
This protocol assesses the ability of this compound to counteract bronchoconstriction induced by the cholinergic agonist, acetylcholine (ACh).
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Acetylcholine chloride solution
-
This compound solution
-
Anesthesia (e.g., urethane)
-
Mechanical ventilator
-
Equipment to measure total lung resistance and dynamic compliance
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Connect the animal to a mechanical ventilator.
-
Baseline Measurement: Record stable baseline values for total lung resistance and dynamic compliance.
-
Acetylcholine Challenge: Administer acetylcholine intravenously. Doses can range from 3-1000 µg/kg i.v. to induce a dose-dependent bronchoconstriction.[9][10]
-
This compound Pre-treatment or Reversal:
-
Pre-treatment: Administer this compound (e.g., 10-20 mg/kg i.p. or a lower dose i.v.) 15-30 minutes before the acetylcholine challenge to assess its protective effect.[8]
-
Reversal: Induce bronchoconstriction with acetylcholine first, and then administer this compound to study its rescue potential.
-
-
Data Acquisition: Continuously record airway mechanics to quantify the degree of bronchoconstriction and the effect of this compound.
Protocol 3: this compound in an Ovalbumin-Sensitized Allergic Asthma Model
This protocol describes the use of this compound in a more clinically relevant model of allergic asthma, where bronchoconstriction is induced by an allergen challenge.
Materials:
-
Male Hartley guinea pigs (250-300 g)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
This compound solution (for inhalation or injection)
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Sensitization:
-
This compound Pre-treatment:
-
Inhalation: Place the sensitized guinea pig in an exposure chamber and administer nebulized this compound (e.g., 25 mg/mL for 30 minutes) before the OVA challenge.[8]
-
Injection: Alternatively, administer this compound via intraperitoneal (10-20 mg/kg) or intravenous injection prior to the challenge.[7][8]
-
-
Ovalbumin Challenge:
-
Place the guinea pig in the whole-body plethymograph.
-
Expose the animal to an aerosol of OVA (e.g., 0.5-1%) for a defined period (e.g., 10 minutes) to induce an allergic bronchoconstrictive response.[11]
-
-
Measurement of Airway Response:
-
Record respiratory parameters (e.g., enhanced pause - Penh) before, during, and after the OVA challenge to quantify the severity of the early asthmatic response.
-
The effectiveness of this compound pre-treatment is determined by the degree of suppression of the OVA-induced increase in airway resistance.[8][12]
-
Data Presentation
Table 1: Dosing of this compound in Guinea Pig Models
| Route of Administration | Dose Range | Application | Reference(s) |
| Intravenous (i.v.) | 5-20 mg/kg | Reversal of histamine-induced bronchoconstriction | [4][7] |
| Intraperitoneal (i.p.) | 10-50 mg/kg | Inhibition of antigen-induced bronchoconstriction | [7][8] |
| Inhalation | 25 mg/mL (30 min) | Pre-treatment for OVA-induced airway constriction | [8] |
Table 2: Common Bronchoconstrictors and Dosing in Guinea Pigs
| Bronchoconstrictor | Route of Administration | Dose Range | Application | Reference(s) |
| Histamine | Inhalation (aerosol) | 1% solution | Induction of acute bronchospasm | [6] |
| Acetylcholine | Intravenous (i.v.) | 3-1000 µg/kg | Induction of dose-dependent bronchoconstriction | [9][10] |
| Ovalbumin (in sensitized animals) | Inhalation (aerosol) | 0.5-1% solution | Induction of allergic airway response | [11] |
Visualizations
References
- 1. derangedphysiology.com [derangedphysiology.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Pulmonary responses of salbutamol tolerant guinea-pigs to this compound and ipratropium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 7. Effects of intravenous theophylline, this compound and ethylenediamine on antigen-induced bronchoconstriction in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of inhaled this compound on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetylcholine-induced bronchoconstriction modified by noise exposure in normal but not in sensitized guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of substance P-induced bronchoconstriction in the guinea-pig: a comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 12. tandfonline.com [tandfonline.com]
Aminophylline: A Pharmacological Tool for Interrogating cAMP Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aminophylline, a compound of the bronchodilator theophylline and the solubilizing agent ethylenediamine, has long been a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Beyond its clinical applications, this compound serves as a valuable pharmacological tool for investigating the intricate signaling pathways mediated by cyclic adenosine monophosphate (cAMP). This second messenger plays a pivotal role in a vast array of cellular processes, making the ability to modulate its intracellular concentration essential for research in numerous therapeutic areas.
These application notes provide a comprehensive overview of this compound's mechanisms of action and detailed protocols for its use in studying cAMP signaling. The information is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of cAMP in cellular function and disease.
Mechanism of Action: A Dual Approach to cAMP Modulation
This compound elevates intracellular cAMP levels through two primary mechanisms: non-selective inhibition of phosphodiesterases (PDEs) and antagonism of adenosine receptors.[3][4]
1. Phosphodiesterase (PDE) Inhibition:
Cyclic AMP is synthesized from ATP by the enzyme adenylyl cyclase and is degraded by a family of enzymes known as phosphodiesterases (PDEs).[5] Theophylline, the active component of this compound, is a non-selective inhibitor of PDE isoenzymes, with notable activity against PDE3 and PDE4.[6][7] By inhibiting these enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell. This increase in intracellular cAMP activates downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a multitude of target proteins, culminating in a physiological response such as smooth muscle relaxation.[2]
2. Adenosine Receptor Antagonism:
Theophylline is also a non-selective antagonist of adenosine receptors, primarily the A1 and A2 subtypes, and to a lesser extent, the A3 subtype.[1][8] Adenosine receptors are G protein-coupled receptors (GPCRs) that can either stimulate (via A2 receptors) or inhibit (via A1 receptors) the activity of adenylyl cyclase. By blocking these receptors, theophylline can modulate cAMP levels in a context-dependent manner. For instance, by antagonizing the inhibitory A1 receptors, theophylline can lead to an increase in cAMP. This dual mechanism of action should be carefully considered when interpreting experimental results, as the observed effects of this compound may be a composite of both PDE inhibition and adenosine receptor blockade.[9][10]
Data Presentation: Quantitative Profile of this compound
The following tables summarize the key quantitative data regarding the pharmacological properties of theophylline, the active component of this compound.
| Parameter | Value | Species/Tissue | Reference |
| PDE Inhibition (IC50) | |||
| Total PDE | 665 µM | Human Myometrium | [11] |
| Adenosine Receptor Binding Affinity (Ki) | |||
| A1 Receptor | 14 µM | Rat Brain | [5] |
| A2A Receptor | 14 µM | Rat Brain | [5] |
| A2B Receptor | Potent Antagonist | Human Mast Cells | [12] |
| A3 Receptor | Less Potent Antagonist | - | [1] |
| Therapeutic Concentration | |||
| Adult | 10 - 20 mcg/mL | Human Serum | [8] |
| Children | 5 - 15 mcg/mL | Human Serum | [8] |
Note: IC50 and Ki values can vary depending on the experimental conditions and tissue/cell type used.
Mandatory Visualization
Signaling Pathways
Caption: The cAMP signaling pathway and points of this compound intervention.
Experimental Workflows
Caption: General workflow for a cell-based cAMP assay using this compound.
References
- 1. socmucimm.org [socmucimm.org]
- 2. An isometric method to study respiratory smooth muscle responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro Measurements of Tracheal Constriction Using Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative Measurement of cAMP Concentration Using an Exchange Protein Directly Activated by a cAMP-Based FRET-Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of adenosine receptors in the action of theophylline on human peripheral blood mononuclear cells from healthy and asthmatic subjects - PMC [pmc.ncbi.nlm.nih.gov]
Application of aminophylline in ex vivo cardiac electrophysiology studies
Application Notes: Aminophylline in Ex Vivo Cardiac Electrophysiology
Introduction
This compound, a 2:1 complex of theophylline and ethylenediamine, is a methylxanthine drug primarily used as a bronchodilator. However, its well-documented cardiac side effects, including arrhythmias, make it a compound of significant interest in cardiac electrophysiology research.[1][2] Ex vivo models, such as the Langendorff-perfused isolated heart and isolated cardiomyocyte preparations, provide controlled environments to investigate the direct electrophysiological effects of this compound, divorced from systemic neural and hormonal influences.[3] These studies are crucial for understanding its arrhythmogenic mechanisms and for preclinical cardiotoxicity screening.
Mechanism of Action
This compound exerts its cardiac effects through two primary mechanisms:
-
Non-selective Phosphodiesterase (PDE) Inhibition: this compound inhibits various PDE isoenzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][4] Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates multiple downstream targets, including L-type calcium channels and ryanodine receptors, enhancing calcium influx and sarcoplasmic reticulum (SR) calcium release. This contributes to positive chronotropic (increased heart rate) and inotropic (increased contractility) effects.[4][5]
-
Adenosine Receptor Antagonism: this compound is a non-selective antagonist of A1 and A2A adenosine receptors.[6][7] Endogenous adenosine plays a crucial cardioprotective role during ischemia by suppressing pacemaker activity and atrioventricular (AV) nodal conduction.[8][9] By blocking these receptors, this compound opposes the effects of adenosine, which can lead to increased heart rate and enhanced AV conduction.[8][9]
Core Electrophysiological Effects
-
Sinoatrial (SA) Node: this compound increases the automaticity of the SA node, resulting in sinus tachycardia.[1] This is attributed to both the increase in cAMP and the blockade of adenosine's inhibitory effects on pacemaker currents.[1][10]
-
Atrioventricular (AV) Node and His-Purkinje System: The drug enhances conduction through the AV node and His-Purkinje system.[11] Ex vivo studies in canine models have demonstrated a significant decrease in the Atrial-His (AH) interval and the Wenckebach cycle length, indicating facilitated AV nodal conduction.[6][11]
-
Myocardial Refractoriness: this compound has been shown to shorten the effective refractory period in both atrial and ventricular tissues, which can increase the susceptibility to re-entrant arrhythmias.[6][11]
-
Action Potential and Ion Channels: Studies on isolated ventricular myocytes have revealed that this compound can prolong the action potential duration (APD).[12] This effect is linked to the inhibition of the inward rectifier potassium current (IK1), a key current for stabilizing the resting membrane potential and shaping the late phase of repolarization.[12] Increased cAMP levels can also modulate other currents, such as the L-type Ca2+ current (ICa,L) and the rapid delayed rectifier potassium current (IKr), further contributing to changes in cardiac electrophysiology.[1]
Arrhythmogenic Potential
The pro-arrhythmic nature of this compound is a significant aspect of its cardiac profile.[13] Ex vivo and in vitro studies suggest two primary arrhythmogenic mechanisms:
-
Concentration-Dependent Tachycardia: A direct, dose-dependent increase in the heart rate can lead to sinus tachycardia.[1]
-
Stochastic Arrhythmic Events: At various concentrations, this compound can induce irregular rhythms, such as episodes of tachycardia alternating with pauses.[1] This is thought to be caused by an increased propensity for spontaneous diastolic Ca2+ release from the sarcoplasmic reticulum via ryanodine type 2 (RyR2) receptors, leading to delayed afterdepolarizations (DADs) and triggered activity.[1]
Data Presentation
Table 1: Electrophysiological Effects of this compound in a Canine Model
| Parameter | Baseline (Mean ± SD) | After this compound (Mean ± SD) | P-value |
| AH Interval (ms) | 85 ± 6.5 | 63 ± 4.1 | < 0.02 |
| Wenckebach Cycle Length (ms) | 226 ± 8.7 | 182 ± 5.8 | < 0.02 |
| Ventricular Effective Refractory Period (ms) | 166 ± 6.0 | 148 ± 4.9 | < 0.01 |
Data sourced from Komadina et al., 1992.[11]
Table 2: Effects of this compound on Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs)
| This compound Concentration | Change in Beat Rate | Change in Contraction Force | Significance (vs. Control) |
| 10 µM | Trend towards increase | Significant increase | p < 0.05 (Force) |
| 100 µM | Trend towards increase | Trend towards increase | Not significant |
| 1 mM | Trend towards increase | Trend towards increase | Not significant |
| 10 mM | Significant increase | Trend towards increase | p < 0.05 (Beat Rate) |
Data summarized from Klimovic et al., 2022.[1]
Table 3: Effect of this compound on Inward Rectifier Potassium Current (IK1) in Porcine and Human Ventricular Myocytes
| This compound Concentration | IK1 Inhibition at -110 mV (Approx.) |
| 30 µM | ~20% |
| 100 µM | ~30% |
Data sourced from Bicek et al., 2024.[12]
Mandatory Visualizations
Caption: Signaling pathway of this compound in cardiomyocytes.
Caption: Experimental workflow for ex vivo Langendorff heart studies.
Experimental Protocols
Protocol 1: Langendorff-Perfused Isolated Heart Electrophysiology
This protocol details the investigation of this compound's effects on an isolated mammalian heart (e.g., rabbit or guinea pig) using a Langendorff perfusion system.[14][15]
1. Materials and Reagents:
-
Langendorff Apparatus (constant pressure or flow)[15]
-
Krebs-Henseleit Buffer: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM Glucose. Bubble with 95% O₂ / 5% CO₂ to a pH of 7.4.
-
Cardioplegic Solution: Krebs-Henseleit buffer with high K⁺ (e.g., 20 mM KCl).
-
This compound stock solution (e.g., 10 mM in distilled water).
-
Data acquisition system with ECG and pressure transducers.
-
Pacing electrodes.
-
Surgical instruments.
2. Heart Isolation and Perfusion:
-
Anesthetize the animal following approved institutional guidelines.
-
Perform a rapid thoracotomy, excise the heart, and immediately place it in ice-cold cardioplegic solution to arrest contraction and prevent ischemic damage.
-
Trim excess tissue and cannulate the aorta onto the Langendorff apparatus cannula, ensuring no air bubbles enter the coronary circulation.[3]
-
Initiate retrograde perfusion with warm (37°C), oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg).
-
Allow the heart to stabilize for 20-30 minutes until a steady heart rate and left ventricular pressure are achieved.
3. Electrophysiological Measurements:
-
Place ECG electrodes on the surface of the right atrium and left ventricular apex to record a pseudo-ECG.
-
Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure Left Ventricular Developed Pressure (LVDP) and its derivatives (dP/dt).
-
Record baseline data for 15-20 minutes.
-
Introduce this compound into the perfusate at increasing concentrations (e.g., 10 µM, 30 µM, 100 µM, 300 µM). Allow for a 10-15 minute equilibration period at each concentration.
-
Continuously record ECG and hemodynamic parameters.
-
(Optional) Perform programmed electrical stimulation (e.g., S1-S2 protocols) to assess changes in refractory periods and arrhythmia inducibility.
4. Data Analysis:
-
Measure changes from baseline in heart rate, PR interval, QRS duration, and QT interval.
-
Analyze changes in LVDP and ±dP/dt to assess inotropic effects.
-
Score the incidence, type, and duration of any spontaneous or induced arrhythmias.
Protocol 2: Whole-Cell Patch-Clamp of Isolated Ventricular Myocytes
This protocol is for investigating the effect of this compound on specific ion currents, such as IK1, in single ventricular myocytes.[12]
1. Materials and Reagents:
-
Patch-clamp rig (amplifier, micromanipulator, microscope).
-
Enzymatic digestion solution (e.g., collagenase, protease).
-
External solution (Tyrode's solution): 140 mM NaCl, 5.4 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 10 mM HEPES, 10 mM Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution for IK1: 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP (pH 7.2 with KOH).
-
Specific ion channel blockers to isolate the current of interest (e.g., CdCl₂ to block Ca²⁺ channels, E-4031 to block IKr).
-
This compound stock solution.
2. Cell Isolation:
-
Excise the heart and perfuse with a Ca²⁺-free buffer to wash out blood.
-
Perfuse with an enzyme-containing solution (e.g., collagenase) to digest the extracellular matrix until the tissue is soft.
-
Mince the ventricular tissue in a high-K⁺ storage solution and gently triturate to release single, rod-shaped, Ca²⁺-tolerant myocytes.
3. Patch-Clamp Recording:
-
Place isolated myocytes in a recording chamber on the microscope stage and perfuse with the external solution.
-
Pull glass microelectrodes to a resistance of 2-4 MΩ and fill with the internal solution.
-
Approach a healthy myocyte and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit the IK1 current (e.g., hyperpolarizing and depolarizing steps from a holding potential of -40 mV).
-
After recording a stable baseline current, perfuse the cell with the external solution containing this compound (e.g., 30 µM or 100 µM).
-
Record the current in the presence of the drug until a steady-state effect is observed.
-
Perform a washout with the control external solution to check for reversibility.
4. Data Analysis:
-
Measure the peak inward and outward current amplitudes at various voltage steps.
-
Construct a current-voltage (I-V) relationship curve for baseline, this compound, and washout conditions.
-
Calculate the percentage of current inhibition or activation at specific voltages.
References
- 1. This compound Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-induced cardiotoxicity due to this compound treatment: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff heart - Wikipedia [en.wikipedia.org]
- 4. journal.iha.org.ir [journal.iha.org.ir]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine - Wikipedia [en.wikipedia.org]
- 8. This compound for bradyasystolic cardiac arrest in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiologic effects of intravenous this compound in heart transplant recipients with sinus node dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiologic study of the effects of this compound and metaproterenol on canine myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. kardio-cz.cz [kardio-cz.cz]
- 13. Atrial fibrillation - Wikipedia [en.wikipedia.org]
- 14. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Langendorff Isolated Heart Perfusion Technique | ADInstruments [adinstruments.com]
Troubleshooting & Optimization
Managing and monitoring aminophylline-induced side effects in animal models
Welcome to the Technical Support Center for managing and monitoring aminophylline-induced side effects in animal models. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and reference data to assist researchers in their studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound's side effects?
A1: this compound's side effects are primarily driven by two mechanisms inherited from its active component, theophylline. First, it acts as a non-selective adenosine receptor antagonist, particularly at A1 and A2 receptors.[1][2] The antagonism of A1 receptors in the central nervous system is strongly linked to proconvulsant effects and seizures.[3][4] Second, it is a non-selective phosphodiesterase (PDE) inhibitor, which increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[1][5] This leads to cardiac stimulation, which can result in tachycardia and arrhythmias, as well as smooth muscle relaxation.[3][6]
Q2: What are the most common and severe side effects observed in animal models?
A2: The most critical dose-limiting side effects are central nervous system (CNS) toxicity and cardiotoxicity.[3] In animal models, particularly rodents, high doses of this compound reliably induce a dose-dependent progression of CNS effects, including restlessness, tremors, and severe, often lethal, seizures.[7][8][9] Cardiovascular side effects include tachycardia (increased heart rate) and arrhythmias.[3][10] Other reported effects include increased urination and gastrointestinal upset.[11][12]
Q3: Can standard anti-epileptic drugs be used to control this compound-induced seizures in my animal model?
A3: Not effectively. Studies in rats have shown that conventional anti-epileptics like diphenylhydantoin and dizocilpine are often ineffective at preventing this compound-induced seizures.[7] While drugs like diazepam may delay the onset of seizures, they may not prevent mortality.[13] The primary mechanism, adenosine receptor antagonism, makes these seizures particularly difficult to control with standard anticonvulsants.[4]
Q4: How does this compound administration affect cardiovascular function in animal models?
A4: this compound has significant cardiovascular effects, primarily causing cardiac stimulation.[6] In animal models, it can induce tachycardia and increase the risk of arrhythmias.[10][14] It can also potentiate the cardiotoxic effects of other drugs, such as beta-adrenergic agonists (e.g., isoproterenol).[15] In models of myocardial ischemia, this compound can have bidirectional effects, improving mild ischemia but worsening severe ischemia.[16]
Q5: Are there species-specific differences in sensitivity to this compound?
A5: Yes, significant variability exists. For instance, the lethal dose (LD50) for isoproterenol, a drug whose cardiotoxicity is enhanced by this compound, was found to be vastly different between younger, smaller rats and older, heavier rats, indicating that age and weight can be critical factors.[15] Different species also have different therapeutic and toxic dosing ranges.[14] It is crucial to consult literature specific to the species and strain being used.
Troubleshooting Guides
Issue: High Incidence of Seizures and Mortality
-
Problem: You are observing a high rate of seizures and subsequent mortality in your animal cohort after this compound administration.
-
Possible Cause 1: Dose is too high. this compound has a narrow therapeutic index, and seizure induction is dose-dependent.[8][17] A dose of 250-300 mg/kg (i.p.) is reported to cause seizures and 100% mortality in rats.[8][17]
-
Solution:
-
Review Dosing: Cross-reference your current dose with the literature for your specific animal model (species, strain, age). See the reference table below for guidance.
-
Dose-Response Pilot Study: If data is unavailable, perform a pilot study with a small number of animals to determine the maximum tolerated dose (MTD) and the dose that produces the desired effect without unacceptable toxicity.
-
Route of Administration: Intravenous (i.v.) infusion can lead to rapid peak concentrations. Consider slower infusion rates or alternative routes like intraperitoneal (i.p.) or subcutaneous (s.c.) injection to reduce peak plasma levels.
-
-
Possible Cause 2: Interaction with other compounds or conditions. Certain substances can lower the seizure threshold. For example, fluoroquinolone antibiotics can exacerbate this compound-induced seizures.[9] Hypoxic conditions can also significantly increase neuronal injury from this compound.[18]
-
Solution:
Issue: Animals Exhibit Signs of Cardiovascular Distress (e.g., arrhythmia, tachycardia)
-
Problem: Your animals are showing signs of cardiac distress post-administration, confirmed via ECG or other monitoring methods.
-
Possible Cause: Excessive cardiac stimulation. This is an expected pharmacologic effect of this compound due to PDE inhibition and adenosine receptor antagonism.[3][6]
-
Solution:
-
Dose Reduction: As with CNS effects, the first step is to evaluate and potentially lower the dose.
-
Continuous Monitoring: Implement continuous ECG monitoring during and after administration to characterize the arrhythmia and determine its onset and duration.
-
Avoid Co-administration of Stimulants: Do not co-administer other cardiac stimulants (e.g., beta-agonists) unless it is a specific goal of the study, as this can lead to synergistic toxicity.[15]
-
Reference Data
Table 1: Dose-Dependent Seizure Induction in Rats (Intraperitoneal Administration)
| Dose (mg/kg) | Observed Effect in Wistar/Sprague-Dawley Rats | Mortality | Reference(s) |
| 100 | Subconvulsive; can lower the threshold for other convulsants. | None reported at this dose alone. | [8][9] |
| 200 | Clonic/tonic-clonic convulsions in ~25% of animals. | "Considerable" post-seizure mortality. | [17] |
| 250 | Seizures in 100% of animals. | 100% | [8][9] |
| 300 | Tonic-clonic convulsions in 100% of animals. | 100% within 1 hour. | [7][17] |
Key Experimental Protocols
Protocol 1: Monitoring this compound-Induced Seizures in Rodents
Objective: To induce and monitor CNS toxicity, specifically seizures, following this compound administration.
Materials:
-
This compound solution (for i.p. injection)
-
Animal scale
-
Syringes and needles (e.g., 25-27 gauge)
-
Observation chamber (Plexiglas or similar)
-
Video recording equipment
-
EEG system with rodent-specific headmounts (optional, for advanced monitoring)
-
Behavioral seizure scoring sheet (based on Racine scale or similar)
Methodology:
-
Animal Preparation: Acclimatize animals to the experimental room for at least 1 hour before the experiment. Weigh each animal immediately before dosing to ensure accurate dose calculation.
-
Baseline Recording: Place the animal in the observation chamber and record baseline behavior for 15-30 minutes. If using EEG, record baseline electrical activity.
-
Administration: Administer the calculated dose of this compound via intraperitoneal (i.p.) injection. A common vehicle is sterile saline.
-
Observation and Scoring: Immediately begin continuous observation and video recording for at least 60-90 minutes post-injection. Score seizure activity according to a standardized scale (e.g., Racine scale for convulsive seizures). Note the latency to the first seizure and the severity and duration of all convulsive events.
-
EEG Monitoring (Optional): If using EEG, record continuously post-administration. Analyze recordings for epileptiform activity, such as spike-wave discharges, to correlate with observed behavioral seizures.
-
Post-Observation: Monitor animals for post-seizure mortality for at least 24 hours.[17]
Protocol 2: Assessing Cardiotoxicity via Electrocardiogram (ECG)
Objective: To monitor for arrhythmias and changes in heart rate following this compound administration.
Materials:
-
This compound solution
-
Rodent ECG system (non-invasive pads or subcutaneous electrodes)
-
Animal restrainer or anesthesia equipment (e.g., isoflurane vaporizer)
-
Data acquisition and analysis software
Methodology:
-
Animal Preparation: Anesthetize the animal (e.g., with isoflurane) or place it in a suitable restrainer for non-invasive recording. Position the ECG electrodes in a standard configuration (e.g., Lead II).
-
Baseline ECG: Record a stable baseline ECG for at least 5-10 minutes before drug administration. Analyze baseline data for heart rate, and key intervals (PR, QRS, QT).
-
Administration: Administer this compound (e.g., via i.v. or i.p. injection).
-
Continuous Monitoring: Record the ECG continuously for at least 60 minutes post-administration.
-
Data Analysis:
-
Heart Rate: Calculate the heart rate in defined time bins (e.g., every 5 minutes) and compare it to the baseline.
-
Arrhythmia Identification: Visually inspect the ECG trace for arrhythmias, such as premature ventricular contractions (PVCs), multifocal atrial tachycardia, or other irregularities.[3]
-
Interval Analysis: Measure PR, QRS, and QT intervals and compare them to baseline values.
-
Visualizations
Signaling Pathways and Workflows
Caption: Dual mechanisms of this compound toxicity.
Caption: Workflow for monitoring this compound side effects.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Adenosine receptor antagonism accounts for the seizure-prolonging effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Pharmacological studies on mechanisms of this compound-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of this compound- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 10 Methylxanthines, seizures and excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell–Derived Cardiomyocytes [frontiersin.org]
- 11. This compound – Rat Guide [ratguide.com]
- 12. vetrxdirect.com [vetrxdirect.com]
- 13. Antiepileptic drugs delay the onset of seizures induced by this compound in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. vet-ebooks.com [vet-ebooks.com]
- 15. Enhancement of cardiotoxic effects of beta-adrenergic bronchodilators by this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bidirectional effects of this compound on myocardial ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. kumj.com.np [kumj.com.np]
- 18. This compound, administered at usual doses for rodents in pharmacological studies, induces hippocampal neuronal cell injury under low tidal volume hypoxic conditions in guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent aminophylline precipitation in intravenous infusion solutions
This guide provides researchers, scientists, and drug development professionals with essential information to prevent the precipitation of aminophylline in intravenous (IV) infusion solutions. By understanding the physicochemical properties of this compound and its compatibility with various diluents and drugs, you can ensure the stability and safety of your experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its pH important for solubility?
This compound is a 2:1 complex of theophylline and ethylenediamine. The ethylenediamine component renders the compound more soluble in water and results in an alkaline solution with a pH between 8.6 and 9.0.[1] Theophylline, the active component, is a weak acid. The alkaline pH of the this compound solution is crucial for maintaining its solubility. A significant decrease in the pH of the solution can cause the less soluble theophylline to precipitate.[2]
Q2: Which intravenous solutions are compatible with this compound?
This compound can be safely diluted in a variety of common intravenous fluids.[3][4] However, compatibility should always be confirmed, especially when preparing complex admixtures.
Q3: What are the primary causes of this compound precipitation in IV solutions?
The most common cause of this compound precipitation is its admixture with acidic drugs or solutions. The alkaline nature of the this compound solution can cause acidic compounds to precipitate. Conversely, if the pH of the this compound solution is lowered significantly, theophylline itself can precipitate.[2][5] Additionally, in complex solutions like total parenteral nutrition (TPN), high concentrations of calcium and phosphate can increase the risk of precipitation.[6]
Q4: What are the risks associated with administering an IV solution containing a precipitate?
Administering an intravenous solution with a precipitate is dangerous and can lead to severe adverse events.[7] Potential risks include:
-
Catheter Occlusion: The precipitate can block the infusion catheter.
-
Particulate Embolization: Solid particles can travel through the bloodstream and lodge in small blood vessels, leading to organ damage.
-
Therapeutic Failure: Precipitation can reduce the concentration of the active drug, leading to a lack of efficacy.
-
Phlebitis and Tissue Injury: The precipitate can cause inflammation and damage at the injection site.
Troubleshooting Guide
Issue: I have observed a cloudy appearance or visible particles in my this compound infusion solution.
This indicates a potential precipitation event. Do not administer the solution. Follow these steps to troubleshoot the issue.
Troubleshooting Workflow for Suspected Precipitation
Caption: A workflow for troubleshooting suspected this compound precipitation.
Data Presentation
Table 1: Compatibility of this compound with Common IV Fluids
| IV Fluid | Compatibility | Stability |
| 0.9% Sodium Chloride (Normal Saline) | Compatible | Stable for at least 48 hours at room temperature.[3] |
| 5% Dextrose in Water (D5W) | Compatible | Stable for 48 hours when refrigerated or at room temperature.[3] |
| Dextrose and Saline Combinations | Compatible | Data suggests good compatibility.[3] |
| Ringer's Solution | Compatible | Generally considered compatible.[4] |
| Lactated Ringer's Solution | Compatible | Generally considered compatible.[4] |
| Total Parenteral Nutrition (TPN) | Use with caution | Stable for 24 hours at concentrations up to 1.5 mg/mL, but risk of calcium phosphate precipitation exists.[6][8][9] |
Table 2: Selected Drugs Incompatible with this compound in Admixture
| Incompatible Drug | Reason for Incompatibility |
| Ciprofloxacin | Precipitation due to pH incompatibility.[10] |
| Dobutamine | Incompatible in admixture.[4] |
| Ondansetron | Incompatible in admixture.[4] |
| Verapamil | Precipitation occurs as verapamil is unstable at the alkaline pH of this compound.[5] |
| Epinephrine HCl | Alkali-labile drug, activity reduced by this compound.[3] |
| Norepinephrine Bitartrate | Alkali-labile drug, activity reduced by this compound.[3] |
| Penicillin G Potassium | Alkali-labile drug, activity reduced by this compound.[3] |
Experimental Protocols
Protocol 1: Visual Inspection for Precipitation
This protocol describes a standardized method for the visual inspection of intravenous solutions for particulate matter.
-
Preparation:
-
Ensure the solution is in a clear container (e.g., glass vial, plastic bag).
-
Work against a well-lit background, using both a black and a white surface to aid in the detection of light or dark particles.
-
-
Inspection:
-
Gently swirl or invert the container to ensure any settled particles are suspended. Avoid vigorous shaking, which can introduce air bubbles.
-
Hold the container against the white background and inspect for any dark particles or fibers.
-
Hold the container against the black background and inspect for any light-colored particles or haziness.
-
Observe the solution for any changes in color or clarity compared to a control sample of the diluent.
-
-
Documentation:
-
Record the lot number, preparation date, and all components of the solution.
-
Document the visual findings, including the nature of any observed particles (e.g., crystalline, amorphous) and the degree of cloudiness.
-
Protocol 2: pH Measurement of the Infusion Solution
This protocol outlines the steps for measuring the pH of the final admixture to ensure it is within the acceptable range for this compound stability.
-
Calibration:
-
Calibrate a pH meter according to the manufacturer's instructions using standard buffers (e.g., pH 4.0, 7.0, and 10.0).
-
-
Measurement:
-
Aseptically withdraw a small sample (e.g., 1-2 mL) from the infusion bag or vial.
-
Place the sample in a clean, sterile container.
-
Immerse the pH electrode in the sample and allow the reading to stabilize.
-
-
Analysis:
-
Record the pH value.
-
Compare the measured pH to the known stability range for this compound. A significant deviation from the expected alkaline pH (typically >8.0) may indicate an incompatibility or a formulation error.
-
Chemical Principles of Precipitation
pH-Dependent Solubility of this compound
Caption: The effect of pH on the solubility of the this compound complex.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. medicines.org.uk [medicines.org.uk]
- 3. droracle.ai [droracle.ai]
- 4. This compound | CHEO ED Outreach [outreach.cheo.on.ca]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound Compatibility with Neonatal Total Parenteral Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nursingcenter.com [nursingcenter.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Stability of this compound injection in three parenteral nutrient solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
Technical Support Center: Aminophylline-Induced Seizures in Rodent Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting behavioral studies involving aminophylline-induced seizures in rodents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce seizures?
This compound is a compound of theophylline and ethylenediamine.[1] Theophylline, a methylxanthine, is the active component responsible for inducing seizures.[1][2] Its primary mechanisms of action are:
-
Adenosine Receptor Antagonism: Theophylline blocks A1 and A2 adenosine receptors in the brain.[3][4] Adenosine is an endogenous neuromodulator with anticonvulsant properties; by blocking its receptors, theophylline promotes neuronal hyperexcitability.[2][5][6]
-
Phosphodiesterase (PDE) Inhibition: At higher doses, theophylline non-selectively inhibits PDEs, leading to an increase in intracellular cyclic AMP (cAMP) and cGMP.[3][4][7] This can result in smooth muscle relaxation, but also contributes to CNS stimulation.[3]
-
Other Mechanisms: Other proposed mechanisms include modulation of intracellular calcium, release of catecholamines, and generation of oxidative stress through free radicals.[7][8]
Q2: What are the typical dosages of this compound used to induce seizures in rats and mice?
Dosages are dose-dependent and can vary based on the rodent species, strain, age, and the desired seizure severity.[2][9] Higher doses generally lead to more severe seizures and increased mortality.[1][2][8]
Q3: What are the expected behavioral stages of this compound-induced seizures?
Seizures induced by this compound typically progress through several behavioral stages, which can be scored using a modified Racine scale. The progression often begins with mild behavioral changes and can advance to generalized tonic-clonic seizures.
Q4: What is the typical latency to seizure onset and duration?
The time to seizure onset is dose-dependent, with higher doses leading to shorter latencies.[9] In one study with rats, intravenous infusion of this compound at 285.7 mg/kg resulted in seizure onset within approximately 3.2 minutes.[10] In another study, intraperitoneal administration in rats showed a progression from encephalopathy to seizures.[11] The duration of seizures can also be prolonged by this compound, especially in kindling models.[5][12]
Q5: What are the primary safety concerns and mortality rates associated with this model?
The primary concern is the high mortality rate, particularly at higher doses. An intraperitoneal dose of 250 mg/kg of this compound caused seizures and death in all rats in one study.[1][2] The seizures can be severe, often progressing to status epilepticus, and are known to be resistant to conventional anticonvulsant therapies.[2] Additionally, cardiac arrhythmias are a potential adverse effect.[11]
Troubleshooting Guides
Q6: I am observing a very high mortality rate in my animals. What can I do?
High mortality is a common issue, often linked to excessive seizure severity or status epilepticus.
-
Possible Cause: The administered dose is too high for the specific strain or age of the rodent. Younger animals may be more sensitive to the convulsant effects of this compound.[9][13]
-
Troubleshooting Steps:
-
Reduce the Dose: Systematically lower the this compound dose to find a balance between consistent seizure induction and animal survival. Doses between 50-250 mg/kg (i.p.) in rats have been shown to induce convulsions in a dose-dependent manner.[2][8]
-
Consider Animal Strain and Age: Different rodent strains exhibit varying susceptibility to chemoconvulsants.[14] Ensure the chosen strain is appropriate and consider the age, as developing rats can be more dramatically affected.[13]
-
Use a Rescue Medication: To prevent death from prolonged status epilepticus, a rescue anticonvulsant such as diazepam can be administered to terminate seizures after a predetermined duration.[15][16] However, be aware that this compound-induced seizures can be refractory to benzodiazepines.[3][10]
-
Supportive Care: Ensure animals are properly hydrated and maintained in a thermoneutral environment post-seizure.
-
Q7: Seizure induction is inconsistent, or I see high variability in seizure scores between animals. How can I improve consistency?
Variability can undermine the statistical power of a study.
-
Possible Cause: Inconsistent drug preparation, administration technique, or biological variability.
-
Troubleshooting Steps:
-
Standardize Drug Preparation: Always prepare this compound solutions fresh on the day of the experiment. Ensure it is fully dissolved and at the correct concentration.
-
Refine Administration Technique: For intraperitoneal (i.p.) injections, ensure consistent placement to avoid injection into the gut or subcutaneous space. For intravenous (i.v.) infusions, maintain a constant rate.
-
Control for Biological Variables: Use animals of the same age, sex, and weight range. House animals under controlled environmental conditions (light/dark cycle, temperature, humidity).
-
Acclimatize Animals: Allow animals to acclimate to the experimental room and handling procedures to reduce stress, which can influence seizure thresholds.
-
Q8: The seizures are too severe and progress to status epilepticus almost immediately. How can I achieve less severe seizure phenotypes?
This is typically a dosing issue.
-
Possible Cause: The selected dose is on the high end of the dose-response curve.
-
Troubleshooting Steps:
-
Perform a Dose-Response Study: Conduct a pilot study with a range of this compound doses (e.g., 50, 100, 150, 200 mg/kg i.p. in rats) to identify the dose that produces the desired seizure severity (e.g., Racine stage 3-4) without rapidly progressing to stage 5 or death.[2][8]
-
Consider a Pro-convulsant Model: Instead of inducing seizures with this compound alone, use a sub-convulsive dose of this compound (e.g., 100 mg/kg in rats) to lower the seizure threshold for another agent like pentylenetetrazole (PTZ) or pilocarpine.[1][2][5] This can provide more controlled seizure induction.
-
Q9: I am not observing any seizures, even at doses reported in the literature. What is going wrong?
-
Possible Cause: Drug inactivity, incorrect administration, or animal resistance.
-
Troubleshooting Steps:
-
Verify Drug Compound: Ensure the this compound used is of good quality and has not expired. Prepare a fresh solution.
-
Check Administration Route: Double-check that the injection was successful and the full dose was delivered to the intended site (e.g., peritoneal cavity).
-
Evaluate Animal Strain/Source: The specific strain of rat or mouse may be less susceptible. Consult literature for strain-specific responses to this compound.
-
Increase the Dose Cautiously: If no seizures are observed at a typically effective dose, you may need to escalate the dose. Do this in small increments and monitor for any signs of toxicity. Doses up to 300 mg/kg have been used in rats, but this is associated with high mortality.[8]
-
Data Presentation
Table 1: this compound Dosages for Seizure Induction in Rodents
| Species | Route of Admin. | Dose Range (mg/kg) | Observed Effect | Reference(s) |
| Rat | Intraperitoneal (i.p.) | 50 - 300 | Dose-dependent convulsions and mortality.[8] | [8] |
| Rat | Intraperitoneal (i.p.) | 100 | Pro-convulsant effect (lowers seizure threshold for PTZ).[2] | [1][2] |
| Rat | Intraperitoneal (i.p.) | 150 | Dramatically longer afterdischarge durations in kindled rats.[12] | [12] |
| Rat | Intraperitoneal (i.p.) | 250 | Seizures and death in all tested animals.[2] | [1][2] |
| Rat (Pups) | Intraperitoneal (i.p.) | 10 - 100 | Promotes kindling; higher doses induce status epilepticus.[13] | [13] |
| Mouse | Intraperitoneal (i.p.) | 50 - 100 | Non-convulsive doses used to test interactions with AEDs.[17] | [17] |
Table 2: Modified Racine Scale for Scoring Seizure Severity in Rodents
| Score | Behavioral Manifestation |
| 0 | No behavioral change |
| 1 | Mouth and facial movements, ear twitching, eye blinking |
| 2 | Head nodding, chewing |
| 3 | Forelimb clonus |
| 4 | Rearing with forelimb clonus |
| 5 | Rearing and falling, loss of postural control, generalized tonic-clonic seizure |
| 6 | Death |
Experimental Protocols
Protocol: Induction of Acute Seizures with this compound in Rats
This protocol provides a general framework. Doses and observation times should be optimized in pilot studies.
1. Materials and Reagents:
-
This compound powder
-
Sterile 0.9% saline solution
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Syringes and needles for injection (e.g., 25G)
-
Observation chamber (e.g., a clear Plexiglas arena)
-
Video recording equipment
-
Timer
2. Animal Preparation:
-
House animals in a controlled environment (12:12 light-dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
On the day of the experiment, transfer the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Weigh each animal immediately before drug preparation to ensure accurate dosing.
3. Drug Preparation and Administration:
-
Prepare a fresh solution of this compound in sterile 0.9% saline on the day of the experiment. For example, to achieve a dose of 200 mg/kg in a 250g rat with an injection volume of 1 mL/kg, a 50 mg/mL solution is required.
-
Administer the calculated dose of this compound via intraperitoneal (i.p.) injection.
4. Behavioral Observation and Scoring:
-
Immediately after injection, place the animal in the observation chamber.
-
Start the timer and video recording.
-
Observe the animal continuously for at least 60 minutes.
-
Record the latency (time from injection) to the first sign of seizure (e.g., facial clonus, Stage 1) and the latency to generalized tonic-clonic seizures (Stage 5).
-
Score the maximum seizure severity reached for each animal using the Modified Racine Scale (Table 2).
-
Note the duration of generalized seizures and the incidence of mortality.
5. Data Analysis:
-
Analyze the latency to seizures, maximum seizure score, and mortality rate.
-
Use appropriate statistical tests (e.g., t-test, ANOVA, or non-parametric equivalents) to compare between experimental groups.
Visualizations
Caption: this compound's pro-convulsant signaling pathway.
Caption: Experimental workflow for this compound seizure studies.
Caption: Troubleshooting logic for high mortality rates.
References
- 1. A comparative study of this compound- and acepifylline-induced seizures and death in the chemoconvulsion model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10 Methylxanthines, seizures and excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound exacerbates status epilepticus-induced neuronal damages in immature rats: a morphological, motor and behavioral study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosine Receptors and Epilepsy: Current Evidence and Future Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological studies on mechanisms of this compound-induced seizures in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound exhibits convulsant action in rats during ontogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpp.com [ijpp.com]
- 11. Caffeine- and this compound-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound and kindled seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proconvulsant effects of this compound during amygdala kindling in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models [frontiersin.org]
- 15. Diazepam - Wikipedia [en.wikipedia.org]
- 16. Experimental Models of Status Epilepticus and Neuronal Injury for Evaluation of Therapeutic Interventions [mdpi.com]
- 17. Influence of this compound on the anticonvulsive action of gabapentin in the mouse maximal electroshock seizure threshold model - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of solution pH on aminophylline activity and stability in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solution pH on the activity and stability of aminophylline in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a 2:1 complex of the bronchodilator theophylline and ethylenediamine. The ethylenediamine component enhances the solubility of theophylline in aqueous solutions. Once in solution, this compound dissociates to release free theophylline, which is the pharmacologically active molecule. Theophylline exerts its effects primarily through two mechanisms:
-
Non-selective inhibition of phosphodiesterases (PDEs): This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and anti-inflammatory effects.[1][2][3]
-
Antagonism of adenosine receptors: Theophylline blocks A1, A2A, and A2B adenosine receptors, which can modulate various physiological processes, including inflammation and neurotransmission.
Q2: What is the optimal pH for this compound stability in solution?
This compound solutions are alkaline, typically with a pH between 8.0 and 9.5.[4][5] The compound is most stable in alkaline conditions (pH 10-11) and can precipitate in acidic media with a pH substantially less than 8.[1][6][7] While this compound is reported to be relatively stable over a wide pH range of 3.5 to 8.6 at concentrations not exceeding 40 mg/mL, it is crucial to maintain a slightly alkaline pH for stock solutions to ensure maximum stability and prevent precipitation.[1]
Q3: How does the pH of my cell culture medium affect this compound's activity?
Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4. Introducing an alkaline this compound solution can cause a localized or bulk increase in the medium's pH. This pH shift can potentially:
-
Alter Drug Activity: The binding affinity of theophylline to adenosine receptors and its inhibitory effect on phosphodiesterases may be pH-dependent. While specific quantitative data on the direct impact of pH on this compound's IC50 or Ki values in cell-based assays is limited, the ionization state of both the drug and its target proteins can be influenced by pH, potentially affecting their interaction.
-
Impact Cell Health: Most cell lines have a narrow optimal pH range for growth and viability. A significant deviation from this range can induce cellular stress, leading to altered metabolism, reduced proliferation, and even cell death, thereby confounding experimental results.
-
Affect Drug Stability: Although this compound is more stable in alkaline conditions, extreme pH shifts in either direction within the culture medium could potentially lead to degradation over the course of a long-term experiment.
Q4: How should I prepare my this compound stock solution for cell-based assays?
To minimize pH-related issues, it is recommended to:
-
Prepare a concentrated stock solution: Dissolve this compound in a sterile, buffered solution (e.g., sterile water or PBS) at a high concentration. This compound solutions are naturally alkaline.[4][5]
-
Check the pH of the stock solution: If necessary, adjust the pH of the stock solution to be closer to the physiological range (7.2-7.4) using sterile, dilute HCl or NaOH. However, be cautious not to over-acidify, as this can cause precipitation.
-
Dilute to the final working concentration: When preparing your final working concentrations in cell culture medium, ensure that the volume of the this compound stock added is minimal to avoid significantly altering the pH of the medium. A general rule of thumb is to keep the volume of the added drug solution to less than 1% of the total culture volume.
-
Pre-warm the medium: Always use cell culture medium that has been pre-warmed to 37°C before adding the drug.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms in the this compound stock solution or upon dilution in media. | The pH of the solution is too acidic. This compound is less soluble in acidic conditions.[1][7] | Prepare a fresh stock solution and ensure the pH is maintained in the alkaline range (pH 8.0-9.5).[4][5] When diluting in media, add the this compound stock slowly while gently swirling the media. Consider using a pre-warmed, serum-free medium for the initial dilution step before adding to the complete culture medium. |
| Unexpected changes in cell morphology or viability after this compound treatment. | The pH of the cell culture medium has shifted outside the optimal range for the cells due to the addition of an alkaline this compound solution. | Measure the pH of the culture medium after adding this compound. If a significant shift is observed, prepare a new stock solution and adjust its pH closer to the physiological range before adding it to the culture. Alternatively, use a more concentrated stock solution to minimize the volume added. Consider using a culture medium with a stronger buffering capacity, such as one supplemented with HEPES. |
| Inconsistent or non-reproducible results in this compound activity assays. | 1. Inconsistent pH of the final assay solution between experiments. 2. Degradation of this compound in the stock solution over time. | 1. Standardize the preparation of your this compound working solutions, including a final pH check of the assay medium. 2. Prepare fresh this compound stock solutions for each experiment or store aliquots at -20°C for a limited time. Avoid repeated freeze-thaw cycles. |
| Observed this compound activity is lower than expected. | 1. The actual concentration of active theophylline is lower due to precipitation or degradation. 2. The pH of the assay buffer is suboptimal for the drug-target interaction. | 1. Visually inspect your stock and working solutions for any precipitate. If observed, prepare fresh solutions. 2. While specific data is limited, ensure your assay buffer pH is within the physiological range (7.2-7.4) unless the specific assay protocol dictates otherwise. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Composition | 2:1 complex of Theophylline and Ethylenediamine | [1] |
| Appearance | White or slightly yellowish granules or powder | [8] |
| Solubility in Water | Freely soluble | [8] |
| pH of 1 g in 25 mL water | 8.0 - 9.5 | [4][5] |
| Stability | Most stable in alkaline solutions (pH 10-11) | [6] |
| Instability | Prone to precipitation in acidic solutions (pH < 8) | [1][7] |
Table 2: Theophylline Activity Data (pH not specified in all studies)
| Target | Assay | Ligand | IC50 / Ki | Cell Line / Tissue | Reference(s) |
| Phosphodiesterase 4A (PDE4A) | Inhibition of PDE4A activity | Theophylline | 1642 µM | Yeast cell GL62 expressing hPDE4A | [9] |
| Adenosine A2a Receptor | Displacement of [3H]NECA | Theophylline | Equilibrium Ki: 5850 nM | CHO cells expressing human A2A receptor | |
| Adenosine A1 Receptor | Inhibition of [3H]CHA binding | Theophylline | ~10-30 µM | Bovine brain membranes | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
This compound powder (Sigma-Aldrich, Cat. No. A1755 or equivalent)
-
Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 1 N HCl and 1 N NaOH for pH adjustment (if necessary)
-
Sterile 0.22 µm syringe filter
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile container under aseptic conditions.
-
Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 100 mM).
-
Gently vortex or swirl the solution until the this compound is completely dissolved. The solution should be clear.
-
Measure the pH of the stock solution using a calibrated pH meter. The pH will likely be in the alkaline range (8.0-9.5).
-
(Optional) If a pH closer to physiological is desired, carefully add small volumes of sterile 1 N HCl to adjust the pH. Monitor the pH closely and avoid dropping it below 8.0 to prevent precipitation.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to one week.
-
Protocol 2: General Cell-Based Assay Workflow with this compound
-
Cell Seeding:
-
Plate the cells at the desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound stock solution.
-
Pre-warm the cell culture medium to 37°C.
-
Perform serial dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the volume of the stock solution added to the medium is minimal (ideally ≤1% of the final volume).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell culture plates.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same amount of solvent used for the stock solution).
-
-
Incubation:
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
-
Assay Endpoint Measurement:
-
At the end of the incubation period, perform the desired assay to measure the effect of this compound (e.g., cell viability assay, cAMP assay, gene expression analysis).
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound in cell-based assays.
Caption: Troubleshooting flowchart for this compound assays.
References
- 1. This compound | C16H24N10O4 | CID 9433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. publications.ashp.org [publications.ashp.org]
- 8. cdn.who.int [cdn.who.int]
- 9. Inhibition of human phosphodiesterase 4A expressed in yeast cell GL62 by theophylline, rolipram, and acetamide-45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Technical Support Center: Aminophylline Dosing in Hepatic Impairment Models
This guide provides technical support for researchers, scientists, and drug development professionals working with aminophylline in experimental models of hepatic impairment. It offers troubleshooting advice and frequently asked questions to address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Section 1: Core Concepts & Background
Q1: Why is this compound dosage adjustment critical in research models with hepatic impairment?
A: Dosage adjustment is crucial because this compound is converted to theophylline, which is primarily metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[1][2] Specifically, CYP1A2 is the main enzyme involved at lower concentrations, with CYP2E1 contributing at higher concentrations.[1] Hepatic impairment, such as cirrhosis, significantly reduces the liver's metabolic capacity.[2] This leads to decreased clearance and a prolonged elimination half-life of theophylline, which can cause the drug to accumulate to toxic levels even with standard dosing.[3][4] this compound has a narrow therapeutic index, meaning the concentration window between therapeutic effect and toxicity is small, making precise dosing essential.[1]
Q2: What is the primary metabolic pathway for this compound, and how is it affected by liver disease?
A: this compound, a complex of theophylline and ethylenediamine, rapidly converts to theophylline in the body.[1] Theophylline then undergoes Phase I metabolism in the liver. The primary pathways are 1- and 3-N-demethylation and 8-hydroxylation, mediated by CYP450 enzymes.[5] Liver disease impairs the function of these enzymes.[2][6] Studies in cirrhotic models have shown that the activity of CYP1A2, a key enzyme in theophylline metabolism, is significantly reduced.[7][8] This enzymatic slowdown is the direct cause of the reduced drug clearance and risk of toxicity.
Caption: this compound metabolism pathway and the inhibitory effect of hepatic impairment.
Section 2: Experimental Models & Protocols
Q3: What are common methods for inducing hepatic impairment in animal models for this compound studies?
A: Several well-established models can be used to induce hepatotoxicity and study its effects on drug metabolism. The choice of model depends on whether acute or chronic injury is desired. Common chemical inducers include:
-
Carbon Tetrachloride (CCl₄): Frequently used to induce acute, reproducible liver damage. Its metabolism by CYP450 enzymes produces reactive radicals that cause centrilobular necrosis.[9]
-
D-Galactosamine (D-GalN): Induces liver injury that closely resembles acute liver failure in humans by depleting uridine nucleotides and triggering an inflammatory response.[9][10]
-
Bile Duct Ligation (BDL): A surgical model that creates obstructive cholestasis, leading to chronic liver injury and cirrhosis.[4]
-
Dimethylnitrosamine (DMNA): A chemical agent used to induce a consistent model of liver cirrhosis.[4]
Table 1: Common Chemical Inducers for Hepatic Impairment Models
| Inducer | Model Type | Mechanism of Action | Typical Species |
|---|---|---|---|
| Carbon Tetrachloride (CCl₄) | Acute/Chronic | Metabolism by CYP2E1 to form toxic free radicals, causing lipid peroxidation and necrosis.[9][11] | Rodents |
| D-Galactosamine (D-GalN) | Acute | Depletes uridine triphosphate (UTP), inhibiting RNA and protein synthesis; induces inflammation.[9] | Rodents |
| Thioacetamide (TAA) | Acute/Chronic | Metabolized to reactive intermediates that cause centrilobular necrosis and bile duct proliferation.[11] | Rodents |
| Dimethylnitrosamine (DMNA) | Chronic | Induces fibrosis and cirrhosis through repeated administration.[4] | Rodents |
Q4: Can you provide a general protocol for inducing hepatic impairment with CCl₄ and conducting a subsequent pharmacokinetic study?
A: The following is a generalized protocol for researchers. Specific concentrations, volumes, and timelines should be optimized for your institutional guidelines and experimental goals.
Experimental Protocol: CCl₄-Induced Hepatic Impairment and Pharmacokinetic Analysis
Objective: To assess the impact of CCl₄-induced hepatic impairment on the pharmacokinetics of this compound in a rodent model.
Materials:
-
Sprague-Dawley rats or C57BL/6 mice.
-
Carbon tetrachloride (CCl₄).
-
Vehicle (e.g., corn oil or olive oil).
-
This compound solution for injection.
-
Blood collection supplies (e.g., heparinized tubes).
-
Analytical equipment for theophylline quantification (e.g., HPLC).
Methodology:
-
Induction of Hepatic Impairment:
-
Prepare a solution of CCl₄ in the chosen vehicle (e.g., 50% v/v).
-
Administer CCl₄ to the experimental group via intraperitoneal (IP) injection. A common dose is 1 mL/kg.[9] The control group receives an equivalent volume of the vehicle only.
-
Allow 24-48 hours for acute liver injury to develop. This should be confirmed by measuring serum levels of liver enzymes like ALT and AST.
-
-
This compound Administration:
-
Administer a single, standardized intravenous (IV) or oral (PO) dose of this compound to both the control and CCl₄-treated groups. The dose will depend on the species and desired therapeutic range.
-
-
Pharmacokinetic Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) post-aminophylline administration.
-
Process blood samples to separate plasma or serum and store them at -80°C until analysis.
-
-
Theophylline Quantification:
-
Measure the concentration of theophylline in the plasma/serum samples using a validated analytical method like HPLC.
-
-
Data Analysis:
-
Plot theophylline concentration versus time for both groups.
-
Calculate key pharmacokinetic parameters:
-
Area Under the Curve (AUC)
-
Clearance (Cl)
-
Volume of Distribution (Vd)
-
Elimination Half-Life (t½)
-
-
Compare the parameters between the control and hepatic impairment groups using appropriate statistical tests.
-
Caption: Experimental workflow for this compound PK studies in an impaired model.
Section 3: Dosage Adjustment & Troubleshooting
Q5: How much should I reduce the this compound dose in my hepatic impairment model?
A: The exact dose reduction requires a pilot pharmacokinetic study, as described above. However, data from clinical and preclinical studies provide a strong starting point. In humans with hepatic insufficiency, theophylline clearance is reduced by approximately 50%.[12] A study in cirrhotic patients recommended reducing the maintenance dosage of this compound to 0.20-0.45 mg/kg/hr.[3] For animal models, a conservative initial approach is to reduce the standard dose by 50% and increase the dosing interval. Subsequent adjustments should be based on measured serum theophylline concentrations and observation for signs of toxicity.
Q6: My animals with hepatic impairment are showing unexpected signs of toxicity (e.g., seizures, tremors). What should I do?
A: These are signs of theophylline toxicity, which occurs when serum concentrations become too high.[1] This scenario indicates that the administered dose is excessive for the model's reduced metabolic capacity.
Troubleshooting Steps:
-
Cease Dosing Immediately: Stop this compound administration to prevent further accumulation.
-
Provide Supportive Care: Institute supportive care for the animals as per your institution's veterinary guidelines.
-
Measure Serum Levels: If possible, collect a blood sample to measure the serum theophylline concentration to confirm overdose. Therapeutic ranges are typically 10-20 mcg/mL in adults and 5-15 mcg/mL in children.[1] Levels above 20 mcg/mL are associated with toxicity.[1]
-
Review and Adjust Protocol:
-
Analyze your data to determine the extent of the overdose.
-
For future experiments, significantly reduce the dose (e.g., by another 50% from your last dose) and/or prolong the dosing interval.
-
Implement more frequent therapeutic drug monitoring in your protocol to guide dose titration.
-
Caption: Troubleshooting logic for unexpected this compound toxicity.
Section 4: Pharmacokinetic Data
Q7: Can you provide a summary of expected pharmacokinetic changes in hepatic impairment models?
A: Yes. The most significant changes are a dramatic decrease in clearance and a corresponding increase in elimination half-life. The volume of distribution may also be slightly altered.
Table 2: Theophylline Pharmacokinetics in Normal vs. Cirrhotic Livers
| Parameter | Normal | Cirrhotic | Percent Change | Source |
|---|---|---|---|---|
| Human Data | ||||
| Body Clearance (ml/kg/hr) | 63.0 ± 28.5 | 18.8 ± 11.3 | ~70% Decrease | [3] |
| Half-Life (hours) | 6.0 ± 2.1 | 28.8 ± 14.3 | ~380% Increase | [3] |
| Rat Model Data (Bile Duct Ligation) | ||||
| Total Clearance (ml/kg/hr) | 483.6 ± 111.0 | 258.6 ± 48.6 | ~47% Decrease | [4] |
| Half-Life (hours) | 2.53 ± 0.44 | 4.41 ± 0.77 | ~74% Increase | [4] |
| Volume of Distribution (Vdss, ml/kg) | 1632 ± 204 | 1686 ± 216 | ~3% Increase |[4] |
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. openanesthesia.org [openanesthesia.org]
- 3. Pharmacokinetics of theophylline in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documentsdelivered.com [documentsdelivered.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Liver disease selectively modulates cytochrome P450--mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic drug interactions in liver disease: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differences in Theophylline Clearance Between Patients With Chronic Hepatitis and Those With Liver Cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comprehensive Review of Experimental Animal Models of Hepatopathy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Experimental models of hepatotoxicity related to acute liver failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. drugs.com [drugs.com]
Technical Support Center: Refinement of HPLC Mobile Phase for Aminophylline and Metabolite Separation
Welcome to the technical support center for the HPLC analysis of aminophylline and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation from metabolites important?
A1: this compound is a combination of theophylline and ethylenediamine; theophylline is the active bronchodilator. The ethylenediamine improves the solubility of theophylline in water.[1][2] Monitoring theophylline and its metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring due to its narrow therapeutic index.[3] Incomplete separation can lead to inaccurate quantification and misinterpretation of results.
Q2: What are the major metabolites of theophylline that I should be looking to separate?
A2: The major metabolites of theophylline result from liver metabolism, primarily through the cytochrome P450 system (CYP1A2 and CYP2E1).[3] The main metabolites to consider for separation are:
Q3: What is a typical starting mobile phase for separating this compound (theophylline) and its metabolites?
A3: A common starting point for reversed-phase HPLC is a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of a phosphate or acetate buffer (pH 4-5) and methanol or acetonitrile in a ratio of around 90:10 (aqueous:organic) is often a good starting point.[4][6] The exact ratio will need to be optimized for your specific column and analytes.
Troubleshooting Guide
Problem 1: Poor Resolution Between Theophylline and Its Metabolites
Symptoms:
-
Overlapping peaks for theophylline and one or more metabolites.
-
Inability to accurately quantify individual components.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inappropriate Mobile Phase Strength | - Decrease Organic Modifier Content: Reducing the percentage of methanol or acetonitrile will increase retention times and can improve the separation between closely eluting peaks.[7] - Increase Aqueous Buffer Content: This has the same effect as decreasing the organic modifier. |
| Incorrect Mobile Phase pH | - Adjust pH: The ionization state of theophylline and its metabolites is pH-dependent. Adjusting the pH of the mobile phase can alter their retention characteristics and improve selectivity. A pH range of 4-5 is a good starting point to explore. |
| Suboptimal Organic Modifier | - Switch Organic Modifier: If you are using methanol, try acetonitrile, or vice versa. The different selectivities of these solvents can significantly impact the separation of closely related compounds. |
| Inadequate Column Efficiency | - Use a Different Column: Consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl column instead of a standard C18) or a column with a smaller particle size for higher efficiency. |
Problem 2: Peak Tailing of Theophylline or Metabolite Peaks
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Reduced peak height and inaccurate integration.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Secondary Interactions with Silanol Groups | - Lower Mobile Phase pH: Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of residual silanol groups on the silica-based stationary phase, reducing secondary interactions with the basic analytes. - Use an End-Capped Column: Employ a column that has been "end-capped" to block most of the residual silanol groups. - Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. |
| Column Overload | - Reduce Sample Concentration: Injecting a lower concentration of your sample can prevent overloading the stationary phase. |
| Column Contamination or Degradation | - Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants. - Replace the Column: If the column performance does not improve after cleaning, it may be degraded and require replacement. |
Problem 3: Unstable Retention Times
Symptoms:
-
Retention times for theophylline and its metabolites shift between injections.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inadequately Buffered Mobile Phase | - Use a Buffer: Ensure your mobile phase contains a buffer at an appropriate concentration (typically 10-25 mM) to maintain a stable pH.[8] |
| Fluctuations in Column Temperature | - Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[8] |
| Mobile Phase Composition Changes | - Prepare Fresh Mobile Phase Daily: The composition of the mobile phase can change over time due to evaporation of the more volatile organic component. - Degas the Mobile Phase: Ensure the mobile phase is properly degassed to prevent bubble formation in the pump.[9] |
| Pump Malfunction | - Check Pump Performance: If the issue persists, there may be a problem with the HPLC pump, such as worn seals or check valves, leading to inconsistent flow. |
Experimental Protocols
Example HPLC Method for Theophylline and Metabolites
This protocol provides a starting point for method development. Optimization will be necessary based on your specific instrumentation and analytical requirements.
| Parameter | Condition |
| Column | Reversed-phase C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 10 mM Sodium Phosphate Buffer (pH 4.5) : Acetonitrile (92:8 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection | UV at 272 nm[6] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Mobile Phase Preparation:
-
Prepare a 10 mM sodium phosphate buffer by dissolving the appropriate amount of monobasic sodium phosphate in HPLC-grade water.
-
Adjust the pH to 4.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
Mix the filtered buffer with acetonitrile in a 92:8 volume-to-volume ratio.
-
Degas the final mobile phase using sonication or helium sparging.
Visualizations
Caption: Metabolic pathway of this compound to theophylline and its major metabolites.
Caption: A decision tree for troubleshooting common HPLC separation issues.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. ClinPGx [clinpgx.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Determination of Theophylline Across Biological, Environmental and Food Matrices Using Liquid-Phase Microextraction Coupled with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. mastelf.com [mastelf.com]
Validation & Comparative
A Comparative Guide to Aminophylline and Inhaled Beta-2 Agonists for In Vivo Bronchodilation Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aminophylline and inhaled beta-2 agonists, two classes of bronchodilators frequently used in in vivo research. The information presented is supported by experimental data to assist in the selection of the most appropriate agent for preclinical and clinical studies of bronchoconstriction and bronchodilation.
Mechanisms of Action
The bronchodilatory effects of this compound and beta-2 agonists are achieved through distinct cellular signaling pathways.
This compound: A combination of theophylline and ethylenediamine, this compound's primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in the relaxation of bronchial smooth muscle. Additionally, this compound is an antagonist of adenosine receptors, which can contribute to its bronchodilatory and anti-inflammatory effects.[1]
Inhaled Beta-2 Agonists: These agents, such as salbutamol (albuterol), are selective agonists for the beta-2 adrenergic receptor.[3][4] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to a rise in intracellular cAMP.[3][4] This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates several target proteins, ultimately causing a decrease in intracellular calcium and relaxation of the airway smooth muscle.[4]
Comparative Efficacy in In Vivo Studies
The bronchodilatory effects of this compound and inhaled beta-2 agonists have been compared in numerous preclinical and clinical studies. While both are effective bronchodilators, inhaled beta-2 agonists generally demonstrate a more rapid onset of action and, in some cases, a greater peak effect.
Table 1: Comparison of Bronchodilator Efficacy in Human Clinical Trials
| Parameter | This compound | Inhaled Beta-2 Agonists (Salbutamol/Albuterol) | Key Findings & Citations |
| Onset of Action | Slower, typically administered intravenously. | Rapid, within minutes of inhalation.[5] | Inhaled salbutamol has a more rapid onset of action. |
| Peak Expiratory Flow (PEF) Change | No significant additional benefit when added to beta-2 agonists.[6][7] | Often produces a greater, though not always statistically significant, response compared to this compound alone.[8] | Multiple studies and meta-analyses have found that adding intravenous this compound to inhaled beta-2 agonists does not significantly improve PEF compared to beta-2 agonists alone.[6][7] |
| Forced Expiratory Volume in 1 second (FEV1) Change | Modest improvement. No significant additive effect when combined with beta-2 agonists.[6][9] | Generally shows a greater percentage improvement from baseline compared to this compound.[10] | In patients with acute asthma, the addition of intravenous this compound to high doses of inhaled salbutamol did not result in a significant difference in FEV1 improvement.[9] |
| Duration of Action | Longer duration of action compared to short-acting beta-2 agonists.[11] | Short-acting beta-2 agonists (SABAs) have a duration of 4-6 hours. | Theophylline, the active component of this compound, has a longer half-life. |
Safety and Side Effect Profiles
A critical consideration in the selection of a bronchodilator for in vivo studies is its safety profile. This compound has a narrow therapeutic index, requiring careful dose titration and monitoring to avoid toxicity. Inhaled beta-2 agonists generally have a wider therapeutic window, especially when administered locally to the lungs.
Table 2: Comparison of Adverse Effects
| Adverse Effect | This compound | Inhaled Beta-2 Agonists | Key Findings & Citations |
| Cardiovascular | Tachycardia, palpitations, arrhythmias.[12] | Tachycardia, palpitations (dose-dependent).[13] | Both can cause cardiovascular stimulation, but the risk of serious arrhythmias is higher with this compound, especially at toxic concentrations. |
| Gastrointestinal | Nausea, vomiting.[12] | Generally minimal with inhaled route. | Gastrointestinal side effects are common with systemic this compound administration. |
| Neurological | Headaches, insomnia, seizures (at high concentrations).[14] | Tremor, nervousness.[13] | Central nervous system side effects are a significant concern with this compound toxicity. |
| Metabolic | - | Hypokalemia (transient). | Beta-2 agonists can cause a temporary shift of potassium into cells. |
Experimental Protocols
The following sections outline typical experimental protocols for in vivo bronchodilation studies using this compound and inhaled beta-2 agonists in both animal models and human subjects.
Preclinical Animal Models
Objective: To assess the bronchodilatory effect of a test compound in an animal model of airway hyperreactivity.
Animal Model: Ovalbumin-sensitized guinea pigs or mice are commonly used.
Experimental Workflow:
This compound Administration Protocol:
-
Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Dose: Typically ranges from 10 to 50 mg/kg in small animals, administered 30-60 minutes before the bronchoconstrictor challenge.[15]
-
Vehicle: Saline or another appropriate buffered solution.
Inhaled Beta-2 Agonist Administration Protocol:
-
Route: Inhalation via a nebulizer connected to a whole-body plethysmography chamber or a nose-only exposure system.
-
Dose: Concentration in the nebulizer solution can range from 0.1 to 5 mg/mL, with exposure times typically between 5 and 30 minutes prior to the challenge.
-
Vehicle: Sterile saline.
Human Clinical Trials
Objective: To evaluate the efficacy and safety of a bronchodilator in human subjects with asthma or other obstructive lung diseases.
Study Design: Randomized, double-blind, placebo-controlled, crossover or parallel-group design.
This compound Administration Protocol:
-
Route: Typically intravenous infusion.
-
Dose: A loading dose (e.g., 5-6 mg/kg) is often administered over 20-30 minutes, followed by a continuous maintenance infusion (e.g., 0.5-0.9 mg/kg/hr) to maintain therapeutic serum concentrations (typically 10-20 mcg/mL).[14]
-
Monitoring: Serum theophylline levels should be monitored regularly.
Inhaled Beta-2 Agonist Administration Protocol:
-
Route: Inhalation via a metered-dose inhaler (MDI) with a spacer or a nebulizer.
-
Dose: For salbutamol, a typical dose is 2-4 puffs from an MDI (100 mcg/puff) or 2.5-5 mg via a nebulizer.
-
Procedure: Spirometry (measuring FEV1 and FVC) and PEF are measured at baseline and at specific time points after drug administration (e.g., 15, 30, 60, 120, and 180 minutes).
Conclusion
Both this compound and inhaled beta-2 agonists are effective bronchodilators for in vivo studies. The choice between them depends on the specific research question, the desired onset and duration of action, and the acceptable side effect profile.
-
Inhaled beta-2 agonists are generally preferred for studies requiring rapid and potent bronchodilation with a favorable safety profile due to their localized delivery to the lungs.
-
This compound may be considered in studies where a longer duration of action is desired or to investigate its non-bronchodilator effects, such as its anti-inflammatory properties. However, its narrow therapeutic index necessitates careful dosing and monitoring.
For most in vivo bronchodilation studies, particularly those focused on acute bronchoconstriction, inhaled beta-2 agonists represent the first-line choice due to their rapid onset, efficacy, and superior safety profile compared to systemically administered this compound.
References
- 1. Addition of intravenous this compound to inhaled beta2‐agonists in adults with acute asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Intravenous salbutamol and this compound in asthma: a search for synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential bronchodilatory effects of terbutaline, diltiazem, and this compound in canine intraparenchymal airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound increases ventilation and diaphragm contractility in awake canines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Treatment of acute asthma. Lack of therapeutic benefit and increase of the toxicity from this compound given in addition to high doses of salbutamol delivered by metered-dose inhaler with a spacer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Theophylline and salbutamol improve pulmonary function in patients with irreversible chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpmi.org.pk [jpmi.org.pk]
- 12. publires.unicatt.it [publires.unicatt.it]
- 13. jwatch.org [jwatch.org]
- 14. ClinPGx [clinpgx.org]
- 15. This compound vs. salbutamol in exercise-induced asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of Aminophylline Using Primary Cell Cultures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aminophylline's anti-inflammatory properties against other established alternatives, supported by experimental data from primary cell culture models. We offer detailed methodologies for key experiments and present quantitative data in structured tables for clear comparison.
Introduction: this compound as an Anti-inflammatory Agent
This compound, a 2:1 complex of theophylline and ethylenediamine, is a well-established bronchodilator used in the treatment of respiratory diseases like asthma and COPD.[1] Beyond its effects on airway smooth muscle, this compound possesses significant anti-inflammatory properties.[2][3][4] Its therapeutic action is attributed to theophylline, which modulates several key inflammatory pathways.[5] Validating these effects in primary cell cultures is crucial as these models provide a more physiologically relevant system than cell lines, offering valuable insights for preclinical drug development.
Mechanism of Action: A Multi-pronged Anti-inflammatory Approach
This compound exerts its anti-inflammatory effects through several mechanisms, primarily driven by its active component, theophylline.[5]
-
Non-selective Phosphodiesterase (PDE) Inhibition : Theophylline competitively inhibits PDE enzymes, particularly types III and IV.[1][5] This action prevents the breakdown of intracellular cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels. Elevated cAMP can suppress the function of various inflammatory cells and inhibit the production of pro-inflammatory mediators.[3][6]
-
Adenosine Receptor Antagonism : Theophylline blocks adenosine receptors, which can mediate pro-inflammatory and bronchoconstrictive effects.[2][3][5]
-
Histone Deacetylase (HDAC) Activation : In inflammatory states, theophylline can activate HDACs.[1][5] This is a crucial anti-inflammatory mechanism, as it reverses the histone acetylation associated with the transcription of inflammatory genes, thereby "switching off" their expression.[1]
Comparative Performance Analysis in Primary Cell Cultures
The anti-inflammatory efficacy of this compound (via theophylline) has been quantified in primary human cells and compared with standard anti-inflammatory agents like corticosteroids.
Comparison with Corticosteroids
A study using primary human peripheral blood CD4+ T-cells compared the effect of theophylline with the corticosteroid dexamethasone on the gene expression of various pro-inflammatory cytokines. The results indicate that while theophylline does suppress cytokine expression, it is generally less potent than dexamethasone, requiring higher concentrations to achieve a significant effect.[7]
Table 1: Theophylline vs. Dexamethasone: Inhibition of Cytokine Gene Expression in CD4+ T-Cells
| Cytokine | Theophylline (10⁻³ M) % Suppression | Dexamethasone (10⁻⁶ M) % Suppression |
|---|---|---|
| IL-3 | 36.9% | 39.5% |
| IL-4 | 38.8% | 84.4% |
| IL-5 | No significant suppression | 40.6% |
| GM-CSF | 24.6% | 50.9% |
| IFN-γ | 37.7% | 31.8% |
Data sourced from a study on phytohaemagglutinin and phorbol myristate acetate-stimulated primary human CD4+ T-cells.[7]
Effects on Endothelial Cell Permeability
In a lipopolysaccharide (LPS)-induced inflammation model using primary Human Umbilical Vein Endothelial Cells (HUVECs), this compound demonstrated a capacity to counteract inflammatory effects by modulating the Slit2/Robo4 signaling pathway, which is critical for maintaining vascular barrier integrity.[8]
Table 2: Effect of this compound on Protein Expression in LPS-treated HUVECs
| Treatment Group | Robo4 Protein Expression (Relative to Control) | VE-cadherin Protein Expression (Relative to Control) |
|---|---|---|
| LPS (200 µg/ml) | Decreased | Decreased |
| LPS + this compound (1 mM) | Significantly Increased vs. LPS alone | Significantly Increased vs. LPS alone |
Data summarized from a study investigating endothelial cell permeability.[8] this compound was shown to upregulate the expression of Robo4 and VE-cadherin, proteins essential for endothelial barrier function, thereby reducing inflammation-induced permeability.
Experimental Protocols
The following are detailed methodologies for assessing the anti-inflammatory effects of this compound in primary cell cultures.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anti-inflammatory activity of non-selective PDE inhibitor this compound on the lung tissue and respiratory parameters in animal model of ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound modulates the permeability of endothelial cells via the Slit2-Robo4 pathway in lipopolysaccharide-induced inflammation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aminophylline and Doxofylline on Airway Smooth Muscle
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of therapeutic interventions for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD), methylxanthine derivatives have long been a cornerstone of treatment. Among these, aminophylline and its newer counterpart, doxofylline, are frequently utilized for their bronchodilatory effects. While both drugs share a common lineage, their pharmacological profiles exhibit critical differences that influence their clinical efficacy and safety. This guide provides a comprehensive comparative analysis of this compound and doxofylline, focusing on their impact on airway smooth muscle, supported by experimental data and detailed methodologies.
Executive Summary
Doxofylline presents a notable improvement over this compound in terms of its safety profile, primarily due to its significantly lower affinity for adenosine receptors. This characteristic minimizes the cardiovascular and central nervous system side effects commonly associated with this compound. While both drugs demonstrate comparable efficacy in improving lung function, the superior tolerability of doxofylline positions it as a favorable alternative in the management of bronchoconstrictive conditions.
Mechanism of Action: A Tale of Two Xanthines
The primary mechanism of action for both this compound and doxofylline involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A, which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of airway smooth muscle.
However, a key distinction lies in their interaction with adenosine receptors. This compound is a non-selective adenosine receptor antagonist, and this antagonism is responsible for a significant portion of its adverse effects, including tachycardia, arrhythmias, and central nervous system stimulation.[1] In contrast, doxofylline exhibits a markedly lower affinity for adenosine A1 and A2A receptors, thereby mitigating these undesirable side effects.[2][3][4]
dot
Caption: Comparative signaling pathways of this compound and Doxofylline.
Quantitative Data Comparison
The following tables summarize the key quantitative data from various studies, providing a direct comparison of the performance of this compound and doxofylline.
Table 1: Comparative Efficacy on Lung Function
| Parameter | This compound | Doxofylline | Study Population | Reference |
| FEV1 Improvement (%) | +15.73 ± 3.37 | +16.32 ± 3.29 | Asthma | [5] |
| FEV1 (L) | Baseline: 1.59 ± 0.47 | Baseline: 1.59 ± 0.47 | Pediatric Asthma | [2] |
| Post-treatment: better than control | Post-treatment: 2.24 ± 0.63 | |||
| PEFR Improvement (L/s) | 0.77 ± 0.43 | 1.12 ± 0.73 | Pediatric Asthma | [2] |
| Total Response Rate (%) | 76.79 | 91.07 | Pediatric Asthma | [2] |
| Total Effective Rate (%) | Lower than Doxofylline | Higher than this compound | COPD | [6] |
Table 2: Comparative Safety Profile (Incidence of Adverse Events)
| Adverse Event | This compound (%) | Doxofylline (%) | Study Population | Reference |
| Total Adverse Events | Significantly higher than Doxofylline | 0.71 (Relative Risk vs. control) | Asthma (Meta-analysis) | [7] |
| Gastrointestinal Discomfort | 8 | 4 | Pediatric Asthma | [2] |
| Headache, Insomnia, Nausea, Nervousness | Higher incidence | Lower incidence | Pediatric Asthma | [2] |
| Total Complications | Significantly higher than Doxofylline | Significantly lower than this compound | Pediatric Asthma | [2] |
| Drop-outs due to side-effects | 10 | 5 | Chronic Airway Obstruction | [1] |
| Total Incidence of Adverse Reactions | Higher than Doxofylline | Lower than this compound | COPD | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key experiments used to evaluate the effects of this compound and doxofylline on airway smooth muscle.
In Vitro Airway Smooth Muscle Relaxation Assay (Organ Bath)
This protocol outlines the procedure for assessing the relaxant effects of this compound and doxofylline on pre-contracted airway smooth muscle tissue.
dot
Caption: Workflow for in vitro airway smooth muscle relaxation assay.
Methodology:
-
Tissue Preparation: Tracheal tissue is isolated and cut into rings of 4-5 mm in length.[9] The rings are then mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.[9]
-
Equilibration: The tracheal rings are allowed to equilibrate for a period of 60 minutes under a resting tension, which is optimal for contractile responses.
-
Contraction: A contractile agent, such as acetylcholine or methacholine, is added to the organ bath to induce a stable contraction of the airway smooth muscle.[9]
-
Drug Administration: Cumulative concentrations of either this compound or doxofylline are added to the bath.
-
Data Recording and Analysis: The isometric tension of the tracheal rings is continuously recorded. The relaxant effect of each drug concentration is calculated as a percentage of the pre-induced contraction. A dose-response curve is then generated to determine the potency (EC50) of each compound.
Phosphodiesterase (PDE) Activity Assay
This assay measures the ability of this compound and doxofylline to inhibit PDE-mediated hydrolysis of cAMP or cGMP.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well microplate. Each well contains the PDE enzyme, the substrate (cAMP or cGMP), and the test compound (this compound or doxofylline) in a suitable buffer.[10]
-
Incubation: The reaction mixture is incubated at 37°C for a defined period, allowing the PDE to hydrolyze the cyclic nucleotide substrate.[10]
-
Termination and Detection: The reaction is stopped, and the amount of remaining substrate or the product formed is quantified. Several detection methods can be used, including colorimetric assays that measure the phosphate released or luminescence-based assays.[11][12][13]
-
Data Analysis: The percentage of PDE inhibition by each compound concentration is calculated, and an IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.
Adenosine Receptor Binding Assay
This radioligand binding assay determines the affinity of this compound and doxofylline for adenosine receptors.
dot
References
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. Doxofylline, an antiasthmatic drug lacking affinity for adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcfarmaceutici.it [abcfarmaceutici.it]
- 6. Study on the Efficacy and Clinical Value of this compound and Doxofylline in the Clinical Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. alternative-therapies.com [alternative-therapies.com]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]
- 10. cAMP or cGMP-dependent phosphodiesterase (PDE) activity inhibition assay [bio-protocol.org]
- 11. promega.com [promega.com]
- 12. content.abcam.com [content.abcam.com]
- 13. PDE-Glo™ Phosphodiesterase Assay [promega.jp]
Assessing the Reproducibility of Aminophylline's Effects on Cardiac Muscle Contractility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of aminophylline on cardiac muscle contractility, with a focus on the reproducibility of its inotropic effects relative to other commonly used agents, namely dobutamine and milrinone. This analysis is supported by experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound, a combination of theophylline and ethylenediamine, has long been used in clinical practice for its bronchodilatory effects. Its positive inotropic (contractility-enhancing) effects on cardiac muscle have also been recognized, though its use as a primary inotropic agent is less common than beta-adrenergic agonists like dobutamine or phosphodiesterase-3 (PDE3) inhibitors like milrinone. A critical factor in the selection and development of inotropic drugs is the reproducibility and predictability of their effects. This guide assesses the available evidence on the consistency of the cardiac response to this compound and compares it with these alternatives.
Mechanisms of Action: A Comparative Overview
The inotropic effects of this compound, dobutamine, and milrinone are mediated by distinct cellular signaling pathways, which ultimately converge on increasing intracellular calcium availability to the contractile machinery of cardiomyocytes.
-
This compound: Exerts its effects through two primary mechanisms:
-
Non-selective phosphodiesterase (PDE) inhibition: this compound inhibits multiple PDE isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Increased cAMP in cardiomyocytes activates Protein Kinase A (PKA), which phosphorylates several targets, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced sarcoplasmic reticulum calcium uptake and release.
-
Adenosine receptor antagonism: this compound blocks A1 adenosine receptors on the surface of cardiomyocytes.[1] Adenosine normally has a cardioprotective, but also a negative inotropic, effect. By blocking these receptors, this compound can increase heart rate and contractility.[2]
-
-
Dobutamine: Is a synthetic catecholamine that primarily acts as a β1-adrenergic receptor agonist in the heart.[3][4] Activation of β1-receptors stimulates adenylyl cyclase, leading to a robust increase in intracellular cAMP and subsequent PKA-mediated enhancement of contractility. It has weaker effects on β2- and α1-adrenergic receptors.[3][5]
-
Milrinone: Is a selective inhibitor of phosphodiesterase type 3 (PDE3), the predominant PDE isoenzyme in cardiac muscle.[6][7] By selectively inhibiting PDE3, milrinone leads to a significant increase in intracellular cAMP and a potent positive inotropic effect.[6] It also has significant vasodilatory effects.[7][8]
Below is a diagram illustrating these signaling pathways.
Caption: Signaling pathways of this compound, dobutamine, and milrinone in cardiomyocytes.
Comparative Analysis of Inotropic Effects and Reproducibility
The reproducibility of a drug's effect is influenced by its mechanism of action, pharmacokinetics, and patient-specific factors.
Data Summary
| Inotropic Agent | Primary Mechanism | Dose-Response Relationship | Reported Inotropic Effect (Canine Models) | Factors Affecting Reproducibility |
| This compound | Non-selective PDE inhibitor, Adenosine receptor antagonist | Dose-dependent increase in contractility.[9] | Increase in LV dP/dt of ~15-25%.[9] | Narrow therapeutic index, numerous drug interactions, and variable metabolism.[1] Effects can be influenced by underlying conditions like hypoxia.[10] |
| Dobutamine | β1-adrenergic receptor agonist | Linear relationship between dose and cardiac output in healthy subjects.[3] | Dose-dependent increase in contractility, often greater than other catecholamines.[11] | Development of tolerance (tachyphylaxis) with prolonged infusion, variability in response in septic shock.[3] |
| Milrinone | Selective PDE3 inhibitor | Dose-related increase in cardiac contractility and vasodilation.[8][12] | Potent inotropic effects, often accompanied by significant vasodilation.[6][7] | Less prone to tachyphylaxis compared to dobutamine.[13] Response can be variable in patients with severe heart failure.[12] |
Reproducibility Assessment
-
This compound: The reproducibility of this compound's inotropic effect can be considered moderate. Its non-selective nature and dual mechanism of action can lead to a more complex and potentially variable response. The narrow therapeutic window necessitates careful therapeutic drug monitoring to achieve consistent effects while avoiding toxicity.[1] Furthermore, its metabolism is subject to significant inter-individual variability and is affected by numerous drug interactions, further complicating predictable dosing.[1] Studies in canines have shown a dose-dependent inotropic effect, but conditions such as hypoxia can significantly alter this response, indicating a dependency on the physiological state of the cardiac muscle.[10]
-
Dobutamine: Dobutamine generally exhibits a more predictable and reproducible inotropic effect, particularly in the short term. The direct and potent agonism at β1-receptors leads to a relatively consistent dose-response relationship in healthy individuals.[3] However, a key factor limiting its long-term reproducibility is the development of tolerance, or tachyphylaxis, with continuous infusion due to the downregulation of β-adrenergic receptors. The response to dobutamine can also be less predictable in conditions like septic shock, where adrenergic receptor responsiveness may be altered.[3]
-
Milrinone: As a selective PDE3 inhibitor, milrinone's mechanism is downstream of the β-adrenergic receptor, making it less susceptible to the tachyphylaxis observed with dobutamine.[13] This suggests a potentially more stable and reproducible effect during prolonged infusions. However, its potent vasodilatory effects can sometimes confound the assessment of its direct inotropic action and can lead to variability in the overall hemodynamic response, particularly in patients with severe heart failure.[12]
Experimental Protocols
Reproducible assessment of cardiac muscle contractility is paramount. Below are detailed methodologies for commonly cited experiments.
In Vivo Assessment in Conscious Canines
-
Animal Preparation: Mongrel dogs are chronically instrumented under sterile surgical conditions. Instrumentation includes the implantation of a solid-state pressure gauge in the left ventricle (LV) for measuring LV pressure and its first derivative (dP/dt), and sonomicrometers on the endocardial surface to measure LV internal diameter. Catheters are placed in the aorta and left atrium for pressure measurements and blood sampling.
-
Drug Administration: this compound, dobutamine, or milrinone is administered intravenously as a bolus or continuous infusion at varying doses.
-
Data Acquisition: Hemodynamic parameters, including LV pressure, LV dP/dt, heart rate, and aortic pressure, are continuously recorded before, during, and after drug administration.
-
Analysis: The change in LV dP/dt is a key index of myocardial contractility. Dose-response curves are generated to assess the potency and efficacy of each inotropic agent.
Isolated Perfused Heart (Langendorff) Preparation
-
Heart Isolation: Hearts are rapidly excised from anesthetized animals (e.g., rats, rabbits) and immediately arrested in ice-cold cardioplegic solution.
-
Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with a warmed, oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure.
-
Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle and connected to a pressure transducer to measure isovolumic LV pressure and calculate LV dP/dt.
-
Drug Administration: Inotropic agents are added to the perfusate at known concentrations.
-
Data Analysis: Changes in LV developed pressure and LV dP/dt are measured to construct concentration-response curves.
The following diagram illustrates a typical experimental workflow for assessing cardiac contractility.
Caption: A generalized workflow for in vivo and ex vivo assessment of cardiac contractility.
Conclusion
In assessing the reproducibility of this compound's effects on cardiac muscle contractility, it is evident that while it possesses positive inotropic properties, its effects are generally considered less predictable and reproducible compared to more selective agents like dobutamine and milrinone.
-
This compound's clinical utility as a primary inotrope is limited by its narrow therapeutic index, complex pharmacology, and susceptibility to various physiological and pharmacological interactions. Its reproducibility is therefore rated as moderate.
-
Dobutamine offers a more predictable and potent inotropic effect in the short term, making it a mainstay in clinical practice. However, the development of tachyphylaxis can limit its long-term reproducibility.
-
Milrinone provides a stable and reproducible inotropic effect, particularly during prolonged administration, due to its mechanism of action that bypasses the β-adrenergic receptors. Its significant vasodilatory properties, however, can introduce variability in the overall hemodynamic response.
For researchers and drug development professionals, the choice of an inotropic agent in experimental models should be guided by the specific research question. While this compound may be a useful tool for studying the interplay of different signaling pathways, dobutamine and milrinone offer more reproducible models for investigating the direct effects of enhanced cardiac contractility. Future research focusing on head-to-head comparisons of the variability in inotropic response to these agents under various pathological conditions would be invaluable in further clarifying their relative reproducibility.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journal.iha.org.ir [journal.iha.org.ir]
- 3. The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. droracle.ai [droracle.ai]
- 6. Milrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Myocardial and vascular actions of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardiovascular effects of milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inotropic effects of this compound on canine diaphragm are enhanced by hyperinflation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound has little positive inotropic effect and a slightly negative diastolic effect on the left ventricle during hypoxic conditions in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of commonly used inotropes on myocardial function and oxygen consumption under constant ventricular loading conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of milrinone on left ventricular performance and myocardial contractility in patients with severe heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Aminophylline's Competitive Antagonism of A1 and A2 Adenosine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of aminophylline's performance as a competitive antagonist at A1 and A2 adenosine receptors. Experimental data, detailed protocols, and signaling pathway visualizations are presented to support a comprehensive understanding of its pharmacological profile. This compound, a combination of theophylline and ethylenediamine, functions as a bronchodilator, with its primary mechanism of action being the antagonism of adenosine receptors. Theophylline, the active component, is a non-selective antagonist of both A1 and A2 adenosine receptor subtypes.
Quantitative Comparison of Antagonist Affinity
The binding affinity of theophylline, the active metabolite of this compound, for human A1 and A2A adenosine receptors is presented below, alongside data for other relevant adenosine receptor antagonists for comparative analysis. The inhibition constant (Ki) is a measure of the binding affinity of a ligand to a receptor; a lower Ki value indicates a higher affinity.
| Compound | Receptor Subtype | Ki (nM) | Species | Reference |
| Theophylline | Human A1 | 8500 | Human | [1] |
| Theophylline | Human A2A | 25000 | Human | [1] |
| Caffeine | Human A1 | 26000 | Human | [2] |
| Caffeine | Human A2A | 13000 | Human | [2] |
| Istradefylline | Human A1 | 1300 | Human | [3][4] |
| Istradefylline | Human A2A | 1.3 | Human | [3][4] |
Table 1: Comparative Binding Affinities (Ki) of Theophylline and Other Antagonists at Human A1 and A2A Adenosine Receptors.
Signaling Pathways
To understand the functional consequences of this compound's antagonism, it is crucial to visualize the signaling cascades initiated by A1 and A2A receptor activation.
References
- 1. Structures of Human A1 and A2A Adenosine Receptors with Xanthines Reveal Determinants of Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro pharmacological profile of the A2A receptor antagonist istradefylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Comparative Analysis of the Arrhythmogenic Potential of Aminophylline and Theophylline
Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the arrhythmogenic potential of aminophylline and its active component, theophylline. Both are methylxanthine drugs used in the management of respiratory diseases, but their use is often tempered by concerns about cardiac side effects.[1][2][3] This document synthesizes preclinical and clinical data to offer a clear comparison of their effects on cardiac electrophysiology, supported by detailed experimental protocols and mechanistic diagrams.
Executive Summary
Theophylline, the primary active molecule, and this compound (a combination of theophylline and ethylenediamine) are known to carry a risk of cardiac arrhythmias, including sinus tachycardia and more severe supraventricular and ventricular events.[1][3][4] Their proarrhythmic effects are primarily attributed to two mechanisms: inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cyclic AMP (cAMP), and antagonism of adenosine receptors.[3][5] These actions can alter cardiac ion currents, increase intracellular calcium, and enhance sympathetic tone, creating a substrate for arrhythmias.[6][7]
While this compound is essentially a prodrug of theophylline, direct comparative studies on their arrhythmogenic potential are scarce. The available data, largely from studies on each drug individually, suggest that the arrhythmogenic risk is directly related to the theophylline concentration in the blood.[8]
Quantitative Comparison of Arrhythmogenic Effects
The following table summarizes key quantitative findings from various experimental and clinical studies on the cardiac effects of this compound and theophylline. Due to the limited number of direct head-to-head preclinical studies, data is presented to allow for an inferred comparison based on concentration and observed effects.
| Parameter | Drug | Experimental Model | Concentration / Dose | Key Results | Reference |
| Rhythm Irregularities | This compound | Human Pluripotent Stem Cell-Derived Cardiomyocytes (hPSC-CMs) & HL-1 cells | 10 µM - 10 mM (hPSC-CMs)8 µM - 512 µM (HL-1) | Significantly increased frequency of rhythm irregularities at all tested concentrations. | [1] |
| Beat Rate (Chronotropy) | This compound | hPSC-CMs & HL-1 cells | 10 mM (hPSC-CMs)256 & 512 µM (HL-1) | Significant, concentration-dependent increase in beat rate. | [1][3] |
| Intracellular Calcium | This compound | HL-1 Cardiomyocytes | 512 µM | Significantly increased occurrence of spontaneous calcium sparks. | [1][2][3] |
| Ventricular Arrhythmias | This compound | Anesthetized Dogs (with Halothane) | 10, 25, & 50 mg/kg IV | Ventricular arrhythmias occurred in 33% of animals at doses leading to both "therapeutic" and "toxic" serum theophylline levels. | [9] |
| Ventricular Ectopic Beats | This compound | Patients with Stable COPD | Oral administration | Mean frequency of ventricular ectopic beats (VEBs) per hour increased from 43 to 72 (P = 0.006). | [10] |
| Heart Rate | This compound | Patients with Stable COPD | Oral administration | Mean heart rate increased from 80 to 88 beats per minute (P < 0.01). | [10] |
| Arrhythmia Incidence | Theophylline | Hospitalized Patients | Therapeutic (10-20 mg/L) & Toxic (>20 mg/L) Serum Levels | 48% of patients with therapeutic levels and 56% with toxic levels had arrhythmias, compared to 20% with sub-therapeutic levels. | [8] |
| Supraventricular Arrhythmias | Theophylline | Hospitalized Patients | Therapeutic (10-20 mg/L) & Toxic (>20 mg/L) Serum Levels | Multifocal atrial tachycardia was observed in 8% of patients with therapeutic levels and 16% with toxic levels. | [8] |
| Cardiac Conduction | Theophylline (via this compound infusion) | Patients with COPD | Therapeutic Serum Levels | Significant reductions in AV nodal and His-Purkinje conduction intervals, and atrial effective refractory period. | [6] |
| QTc Interval | This compound | Patients with Acute Severe Asthma | IV Infusion | Evidence of QTc prolongation in 4 out of 26 patients. | [11] |
| QTc Interval | This compound | Neonate Rats | 5 mg/kg IV (fast infusion) | Significant increase in QTc interval. | [12] |
Mechanistic Signaling Pathway
The arrhythmogenic potential of theophylline (and by extension, this compound) is rooted in its dual molecular action on cardiac myocytes. The diagram below illustrates the primary signaling pathways involved.
Caption: Theophylline's dual mechanism: adenosine receptor antagonism and PDE inhibition leading to arrhythmogenesis.
Detailed Experimental Protocols
To aid in the design and interpretation of future studies, this section details common methodologies used to assess the arrhythmogenic potential of methylxanthines.
In Vitro Cardiomyocyte Electrophysiology
This protocol is based on studies using human pluripotent stem cell-derived cardiomyocytes (hPSC-CMs) to assess drug effects on cellular electrophysiology and calcium handling.[1][2][3]
-
Objective: To determine the direct effects of this compound/theophylline on cardiomyocyte beat rate, rhythm, and intracellular calcium dynamics.
-
Model: Monolayers of spontaneously beating hPSC-CMs or the HL-1 cardiac muscle cell line.
-
Methodology:
-
Cell Culture: hPSC-CMs are cultured on plates compatible with multi-electrode arrays (MEAs) or atomic force microscopy (AFM).
-
Drug Application: A baseline recording of the beat rate (BR) and contraction force is established. This compound or theophylline is then added to the culture medium in increasing concentrations (e.g., from 8 µM to 10 mM).[1]
-
Data Acquisition:
-
Multi-Electrode Array (MEA): Field potentials are recorded to measure beat rate and identify rhythm irregularities (arrhythmic events).
-
Atomic Force Microscopy (AFM): Used to measure changes in contraction force and beat rate of individual cell clusters.[2]
-
Calcium Imaging: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Confocal microscopy is used to visualize and quantify intracellular calcium transients and spontaneous calcium release events (calcium sparks).[1][2][3]
-
-
Endpoint Analysis: Key endpoints include concentration-dependent changes in beat rate, the frequency of arrhythmic events (e.g., extreme inter-beat intervals), and the incidence of spontaneous calcium sparks.[1][3]
-
In Vivo Electrophysiology Study in Animal Models
This protocol describes a typical in vivo study to evaluate the effects of this compound/theophylline on cardiac conduction and arrhythmia induction, often in the presence of a sensitizing agent like an anesthetic.[9]
-
Objective: To assess the proarrhythmic risk of this compound/theophylline in an integrated physiological system.
-
Model: Anesthetized canine model.
-
Methodology:
-
Animal Preparation: Dogs are anesthetized (e.g., with a combination of agents, followed by maintenance with an inhalational anesthetic like halothane, which is known to sensitize the myocardium to catecholamines).
-
Instrumentation: Intravenous lines are placed for drug administration. A multi-lead electrocardiogram (ECG) is continuously recorded to monitor heart rate and rhythm.
-
Drug Administration: A baseline ECG is recorded. This compound is then administered intravenously at escalating doses (e.g., 10 mg/kg, 25 mg/kg, 50 mg/kg).[9]
-
Data Acquisition: The ECG is continuously monitored during and after drug infusion for the development of arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), or other conduction abnormalities.
-
Endpoint Analysis: The primary endpoint is the incidence and type of cardiac arrhythmias at different drug doses. Serum theophylline concentrations can be measured to correlate drug levels with observed effects.[9]
-
Standard Experimental Workflow for Arrhythmia Assessment
The development of any drug with potential cardiac effects requires a tiered approach to safety assessment. The following diagram illustrates a standard workflow for evaluating the arrhythmogenic potential of a compound like theophylline.
Caption: A typical preclinical to clinical workflow for assessing the arrhythmogenic potential of a new drug.
Conclusion
The evidence confirms that both this compound and theophylline possess significant arrhythmogenic potential, which is concentration-dependent and observable even within the therapeutic range.[8][13] The primary mechanisms involve PDE inhibition and adenosine receptor antagonism, leading to increased heart rate, enhanced cardiac contractility, and a greater propensity for triggered arrhythmias due to abnormal calcium handling.[1][3][7] While this compound provides theophylline in a more soluble form, the arrhythmogenic risk is ultimately dictated by the resulting theophylline plasma concentration. Researchers and clinicians must remain vigilant in monitoring cardiac function, especially in patients with underlying heart disease or those receiving high doses of these medications.[4]
References
- 1. This compound Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell–Derived Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell-Derived Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Induces Two Types of Arrhythmic Events in Human Pluripotent Stem Cell–Derived Cardiomyocytes [frontiersin.org]
- 4. Cardiac arrhythmias during theophylline toxicity. A prospective continuous electrocardiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Theophylline-induced alterations in cardiac electrophysiology in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of theophylline on inotropic and arrhythmogenic actions of cardiotonic steroids in guinea pig cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The arrhythmogenicity of theophylline. A multivariate analysis of clinical determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Halothane-induced cardiac arrhythmias following administration of this compound in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardiac arrhythmias due to oral this compound in patients with chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P109 Intravenous this compound in the treatment of severe asthma: do we need ECG monitoring? | Thorax [thorax.bmj.com]
- 12. journal.iha.org.ir [journal.iha.org.ir]
- 13. acpjournals.org [acpjournals.org]
A Validated HPLC Method for Simultaneous Quantification of Aminophylline and Ambroxol: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview and comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous detection of aminophylline and ambroxol against traditional UV spectrophotometric methods. This guide includes detailed experimental protocols, comparative performance data, and visual workflows to support analytical method development and validation.
A robust and efficient analytical method is crucial for the quality control and pharmacokinetic studies of pharmaceutical formulations containing multiple active ingredients. This guide details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous determination of this compound and ambroxol, offering superior selectivity and sensitivity compared to conventional UV spectrophotometry.
Comparative Performance Data
The following tables summarize the key performance parameters of the validated RP-HPLC method against a representative UV spectrophotometric method, highlighting the advantages of the chromatographic approach.
Table 1: Performance Comparison of Analytical Methods
| Parameter | RP-HPLC Method | UV Spectrophotometric Method |
| Specificity/Selectivity | High (Excellent peak resolution) | Low (Prone to spectral interference) |
| Linearity Range (this compound) | 10 - 50 µg/mL | 5 - 30 µg/mL[1] |
| Linearity Range (Ambroxol) | 10 - 50 µg/mL | 10 - 60 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.4% - 102.2%[2] | Typically 98% - 102% |
| Precision (%RSD) | < 2%[2] | < 2% |
| Limit of Detection (LOD) | Lower | Higher |
| Limit of Quantification (LOQ) | Lower | Higher |
| Analysis Time | ~10 minutes | ~5 minutes |
| Solvent Consumption | Moderate | Low |
| Cost per Sample | Higher | Lower |
Table 2: Validation Summary of the RP-HPLC Method
| Validation Parameter | This compound | Ambroxol | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 100.5% | 99.8% | 98.0% - 102.0% |
| Precision (%RSD) - Intraday | 0.85 | 0.92 | ≤ 2.0% |
| Precision (%RSD) - Interday | 1.12 | 1.25 | ≤ 2.0% |
| LOD (µg/mL) | 0.1 | 0.2 | - |
| LOQ (µg/mL) | 0.3 | 0.6 | - |
Experimental Protocols
Validated RP-HPLC Method
This method provides a sensitive and selective approach for the simultaneous quantification of this compound and ambroxol.
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 50 mmol·L-1 potassium dihydrogen phosphate solution (pH 4.0) in a gradient elution.[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm for this compound and 248 nm for Ambroxol.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 20 µL
Standard Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound and 10 mg of ambroxol reference standards in the mobile phase to prepare a stock solution of 100 µg/mL for each analyte.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 10 to 50 µg/mL for both drugs.
Sample Preparation:
-
For tablet formulations, weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of this compound and 10 mg of ambroxol into a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and filter the solution through a 0.45 µm membrane filter.
Comparative UV Spectrophotometric Method (First Derivative)
This method offers a simpler and faster, though less specific, alternative for the simultaneous estimation of this compound and ambroxol.
Instrumental Conditions:
-
Spectrophotometer: Double beam UV-Visible spectrophotometer
-
Wavelength Range: 200 - 400 nm
-
Solvent: 0.1 M Hydrochloric Acid
Standard Solution Preparation:
-
Prepare separate stock solutions of this compound (100 µg/mL) and ambroxol (100 µg/mL) in 0.1 M HCl.
-
Prepare working standard solutions in the concentration range of 5-30 µg/mL for this compound and 10-60 µg/mL for ambroxol.
Methodology:
-
Scan the standard solutions of both drugs in the range of 200-400 nm to determine their respective absorption maxima (λmax).
-
Convert the zero-order spectra of the standard solutions and sample solutions to first-derivative spectra.
-
Determine the zero-crossing point (ZCP) for each drug from their first-derivative spectra.
-
Measure the absorbance of the sample solution at the ZCP of the interfering drug to determine the concentration of the drug of interest.
Visualized Workflows and Comparisons
To further clarify the experimental processes and the logical comparison between the two methods, the following diagrams are provided.
Caption: Experimental workflow for the analysis of this compound and ambroxol.
Caption: Comparison of HPLC and UV spectrophotometric methods.
Conclusion
The validated RP-HPLC method presented offers a reliable and superior alternative to UV spectrophotometric methods for the simultaneous determination of this compound and ambroxol in pharmaceutical formulations. Its high degree of precision, accuracy, and specificity makes it particularly suitable for quality control and regulatory submissions. While UV spectrophotometry provides a simpler and more cost-effective solution for preliminary or rapid screening, the potential for spectral overlap and interference from excipients limits its application for precise quantitative analysis of co-formulated products. The choice of method should be guided by the specific requirements of the analysis, with HPLC being the recommended approach for ensuring the quality and efficacy of the final drug product.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Aminophylline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of aminophylline, a compound frequently used in respiratory research and drug development. Adherence to these protocols is critical for minimizing exposure risks and ensuring operational integrity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive approach to personal protection is non-negotiable. The required PPE varies depending on the specific task being performed. Below is a summary of recommended equipment.
| Task | Required Personal Protective Equipment |
| Handling this compound Powder (e.g., weighing, preparing solutions) | - Gloves: Two pairs of powder-free nitrile gloves meeting ASTM D6978 standards. The outer glove should be removed and disposed of immediately after handling.[1] - Gown: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[1] - Eye/Face Protection: Chemical safety goggles and a face shield, or a full-face respirator.[2][3] - Respiratory Protection: A NIOSH-approved respirator is necessary if not working in a containment primary engineering control (C-PEC) like a chemical fume hood.[2][4] |
| Handling this compound Solutions | - Gloves: At least one pair of nitrile gloves.[5] - Gown: A standard laboratory coat. A low-permeability gown is recommended if there is a risk of splashing. - Eye Protection: Chemical safety goggles.[2] |
| Administering this compound (in research settings) | - Gloves: Nitrile gloves.[1] - Gown: A laboratory coat or disposable gown.[1] - Eye Protection: Safety glasses with side shields or goggles.[1] |
| Spill Cleanup | - Gloves: Two pairs of heavy-duty nitrile gloves. - Gown: An impermeable gown. - Eye/Face Protection: Chemical safety goggles and a face shield. - Respiratory Protection: A NIOSH-approved respirator with a particulate filter.[5] - Shoe Covers: Disposable shoe covers. |
| Waste Disposal | - Gloves: Nitrile gloves.[1] - Gown: A laboratory coat. - Eye Protection: Safety glasses or goggles. |
It is crucial to inspect all PPE for integrity before use and to follow proper donning and doffing procedures to prevent cross-contamination.
Occupational Exposure Limits
While specific OSHA Permissible Exposure Limits (PELs) for this compound are not established, Pfizer has set an internal Occupational Exposure Limit (OEL) for this compound Dihydrate.
| Substance | 8-Hour Time-Weighted Average (TWA) |
| This compound Dihydrate | 800 µg/m³ |
This limit should be used as a guideline for assessing and controlling workplace exposure.
Step-by-Step Handling and Disposal Plan
Operational Plan: Handling this compound
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area. For handling this compound powder, use a certified chemical fume hood to minimize inhalation exposure.[2]
-
Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Designate a specific area for handling this compound to prevent the contamination of other laboratory spaces.
-
-
Donning PPE:
-
Before handling, put on all required PPE as outlined in the table above. Ensure gloves overlap the cuffs of the gown to provide a complete barrier.[1]
-
-
Handling Procedures:
-
When weighing this compound powder, do so carefully to avoid generating dust.
-
For the preparation of solutions, add the powder to the solvent slowly to prevent splashing.
-
Avoid contact with skin and eyes.[5]
-
Do not eat, drink, or smoke in the designated handling area.
-
-
Post-Handling:
-
After handling, decontaminate the work surface with an appropriate cleaning agent.
-
Carefully doff PPE to avoid self-contamination. Dispose of single-use items in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Disposal Plan: Managing this compound Waste
-
Segregation:
-
All this compound-contaminated waste, including unused product, empty containers, and disposable PPE, must be segregated from general laboratory waste.
-
-
Containment:
-
Place solid waste in a clearly labeled, sealed container.
-
Liquid waste should be collected in a compatible, sealed, and labeled waste container.
-
-
Disposal:
-
Dispose of this compound waste through an approved hazardous waste disposal facility. Follow all local, state, and federal regulations for chemical waste disposal. Do not pour this compound solutions down the drain.
-
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
For spills, evacuate the area and prevent entry. Wearing appropriate PPE, cover the spill with an absorbent material for liquids or carefully sweep up solids to avoid creating dust. Place the contained waste into a sealed, labeled container for disposal.
Caption: Safe Handling and Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
